molecular formula C20H31O4- B1259990 15(S)-Hpete(1-)

15(S)-Hpete(1-)

Cat. No.: B1259990
M. Wt: 335.5 g/mol
InChI Key: BFWYTORDSFIVKP-VAEKSGALSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonic Acid as a Primary Precursor

Arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid, serves as the fundamental substrate for the synthesis of 15(S)-HpETE. hmdb.camedchemexpress.comcaymanchem.com Typically esterified in the phospholipids (B1166683) of cell membranes, arachidonic acid is released by the action of phospholipase A2 in response to various cellular stimuli. nih.gov Once liberated, it becomes available for oxygenation by different enzymatic systems, including the lipoxygenase pathway that leads to the formation of 15(S)-HpETE. medchemexpress.comcaymanchem.com

Lipoxygenase Isoform Specificity in 15(S)-HpETE Formation

The enzymatic synthesis of 15(S)-HpETE is not a random event but is specifically catalyzed by certain isoforms of the lipoxygenase (LOX) family. medchemexpress.comcaymanchem.com These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids with high stereo- and regio-specificity. atsjournals.orgmdpi.com In humans, two primary 15-lipoxygenase isoforms are responsible for the generation of 15(S)-HpETE. atsjournals.orgpnas.org

Arachidonate (B1239269) 15-lipoxygenase-1 (ALOX15), also known as 12/15-LOX, is a key enzyme in the formation of 15(S)-HpETE. atsjournals.orgwikipedia.org This enzyme catalyzes the addition of a hydroperoxy group to the 15th carbon of arachidonic acid, yielding 15(S)-HpETE as the major product. wikipedia.orgwikipedia.org However, ALOX15 also exhibits a lesser degree of activity at the 12th carbon, producing a smaller amount of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). wikipedia.orgwikipedia.org The ratio of 15(S)-HpETE to 12(S)-HpETE produced by human ALOX15 is approximately 9:1. mdpi.comnoropsikiyatriarsivi.com This dual specificity is a characteristic feature of ALOX15. noropsikiyatriarsivi.com

In contrast to ALOX15, arachidonate 15-lipoxygenase-2 (ALOX15B) exhibits a much higher degree of specificity. pnas.orgmdpi.com When ALOX15B acts on arachidonic acid, it exclusively produces 15(S)-HpETE. hmdb.capnas.orgnih.gov This enzyme does not generate the 12-HpETE isomer, making it a more specific catalyst for 15(S)-HpETE synthesis. pnas.orgfrontiersin.org This distinct catalytic activity suggests a unique physiological role for ALOX15B compared to ALOX15. pnas.org

Cellular and Tissue Distribution of 15-Lipoxygenases

The expression of ALOX15 and ALOX15B is tissue- and cell-specific, which dictates the localized production of 15(S)-HpETE.

ALOX15 (15-LOX-1) is prominently expressed in reticulocytes, eosinophils, macrophages, and airway epithelial cells. atsjournals.orgpnas.orgcaymanchem.com Its presence in these immune and inflammatory cells highlights its potential role in modulating inflammatory responses.

ALOX15B (15-LOX-2) has a different distribution pattern. It is found in epithelial cells of the skin, cornea, lung, and prostate. atsjournals.orgpnas.orgoxfordbiomed.com Unlike ALOX15, it is not typically detected in peripheral blood leukocytes. atsjournals.org

This differential distribution suggests that the two enzymes, and consequently the production of 15(S)-HpETE, are involved in distinct biological processes in various parts of the body.

Non-Enzymatic Formation Mechanisms

Beyond the well-defined enzymatic pathways, 15(S)-HpETE can also be formed through non-enzymatic reactions, particularly under conditions of cellular stress.

In environments with high levels of reactive oxygen species (ROS), a condition known as oxidative stress, arachidonic acid can undergo spontaneous, non-enzymatic oxidation. hmdb.cawikipedia.org This auto-oxidation process leads to the formation of a racemic mixture of hydroperoxyeicosatetraenoic acids, including both 15(S)-HpETE and its stereoisomer, 15(R)-HpETE. wikipedia.org The non-enzymatic peroxidation of arachidonic acid can produce a variety of regio- and stereoisomers, with the formation of these compounds often regarded as a marker of pro-inflammatory conditions. caymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H31O4-

Molecular Weight

335.5 g/mol

IUPAC Name

(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1

InChI Key

BFWYTORDSFIVKP-VAEKSGALSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])OO

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])OO

Origin of Product

United States

Biosynthesis and Enzymatic Generation of 15 S Hpete

Regulation of 15-Lipoxygenase Expression and Activity

The enzymatic generation of 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is critically dependent on the expression and activity of 15-lipoxygenase (ALOX15). The regulation of the ALOX15 gene is a complex process, with transcriptional control being a key mechanism. In various cell types, the expression of ALOX15 is not constitutive but is instead induced by specific signaling molecules, particularly cytokines. This regulation ensures that the production of 15(S)-HpETE and its downstream metabolites occurs in specific physiological and pathological contexts.

Metabolic Fate and Downstream Bioconversions of 15 S Hpete

Enzymatic Reduction to 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE)

The most prominent and rapid metabolic route for 15(S)-HpETE is its reduction to the corresponding stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). wikipedia.orgcaymanchem.commedchemexpress.com This conversion is critical as it detoxifies the reactive hydroperoxide and generates a key signaling molecule.

The reduction of 15(S)-HpETE to 15(S)-HETE is efficiently catalyzed by a variety of ubiquitous cellular peroxidases. wikipedia.orgontosight.ai These enzymes are part of the cell's antioxidant defense system, protecting against oxidative damage by reducing harmful hydroperoxides to their less reactive alcohol counterparts. ontosight.ai This rapid reduction is a widespread cellular process, highlighting its importance in maintaining cellular homeostasis. wikipedia.org

Several specific peroxidases have been identified to mediate the reduction of 15(S)-HpETE. Notably, prostaglandin-endoperoxide synthases (also known as cyclooxygenases, COX-1 and COX-2) possess peroxidase activity that can facilitate this reaction. wikipedia.orgbio-rad.com Additionally, various glutathione (B108866) peroxidases (GPXs), including GPX1, GPX2, and GPX4, utilize glutathione to reduce 15(S)-HpETE to 15(S)-HETE. wikipedia.orgreactome.orghmdb.ca This enzymatic action has been observed in various cell types, including human platelets. reactome.org The involvement of these specific enzymes underscores the integration of the lipoxygenase pathway with other major lipid signaling and antioxidant systems within the cell.

Enzyme/Enzyme SystemMetabolic Action on 15(S)-HpETEResulting Product(s)
Ubiquitous Cellular PeroxidasesReduction15(S)-HETE
Prostaglandin-Endoperoxide Synthase (COX-1 & COX-2)Peroxidase Activity15(S)-HETE
Glutathione Peroxidases (GPX1, GPX2, GPX4)Reduction15(S)-HETE

Further Oxidative Metabolism Pathways

Beyond simple reduction, 15(S)-HpETE and its reduced product, 15(S)-HETE, can undergo further oxidative transformations, leading to a new set of biologically active molecules.

The alcohol group of 15(S)-HETE can be further oxidized to a ketone, forming 15-oxo-eicosatetraenoic acid (15-oxo-ETE). wikipedia.orgnih.gov This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the same enzyme responsible for the inactivation of prostaglandins. wikipedia.orgnih.gov While 15(S)-HETE is the primary precursor for 15-oxo-ETE in the 15-LO pathway, 15-oxo-ETE can also be formed directly from 15(S)-HpETE through the action of certain cytochrome P450 enzymes. nih.govnih.gov

15(S)-HpETE can be further oxygenated by 5-lipoxygenase (ALOX5) to produce 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5(S),15(S)-diHpETE), which is then reduced to 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-diHETE). wikipedia.orgbio-rad.com Alternatively, 5(S)-HETE can be converted by 15-lipoxygenase to 5(S),15(S)-diHETE. caymanchem.com This dihydroxy acid can then be oxidized to 5-oxo-15(S)-hydroxyeicosatetraenoic acid (5-oxo-15(S)-HETE). wikipedia.orgwikipedia.org The biosynthesis of 5-oxo-15-HETE can also occur via the 15-LO-catalyzed oxidation of 5-oxo-ETE. nih.gov These metabolites, characterized by the presence of multiple oxygen-containing functional groups, often exhibit potent and specific biological activities. wikipedia.org

PrecursorEnzyme(s)Product
15(S)-HETE15-hydroxyprostaglandin dehydrogenase (15-PGDH)15-oxo-ETE
15(S)-HpETECytochrome P45015-oxo-ETE
15(S)-HpETE5-lipoxygenase (ALOX5), Peroxidases5(S),15(S)-diHETE
5(S),15(S)-diHETE5-hydroxyeicosanoid dehydrogenase (5-HEDH)5-oxo-15(S)-HETE
5-oxo-ETE15-lipoxygenase (15-LO)5-oxo-15(S)-HETE

Epoxidation and Leukotriene/Eoxin Formation

In addition to reduction and oxidation, 15(S)-HpETE can undergo a significant transformation into epoxide-containing molecules, namely leukotrienes and eoxins. 15(S)-HpETE can be converted into an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). caymanchem.commedchemexpress.comnih.govpnas.org This conversion is thought to occur via a lipoxygenase-like mechanism. nih.gov

This epoxide, also known as eoxin A4 (EXA4), is a pivotal branch point. wikipedia.orgwikipedia.org It can be hydrolyzed to form dihydroxy acids or, more significantly, conjugated with glutathione by leukotriene C4 synthase to form eoxin C4 (EXC4). wikipedia.orgwikipedia.org Similar to the classical leukotriene pathway, EXC4 can be sequentially metabolized to eoxin D4 (EXD4) and eoxin E4 (EXE4) by the removal of glutamic acid and glycine (B1666218) residues, respectively. wikipedia.orgwikipedia.org This pathway highlights a parallel series of bioactive lipids to the well-known 5-lipoxygenase-derived leukotrienes, with the eoxins representing 14,15-disubstituted analogs. wikipedia.org The formation of these eoxins has been particularly noted in human eosinophils and mast cells. pnas.orgresearchgate.net

Conversion to 14,15-Leukotriene A4 (14,15-LTA4)

One of the key metabolic routes for 15(S)-HpETE is its conversion to 14,15-leukotriene A4 (14,15-LTA4). wikipedia.orgmedchemexpress.comcaymanchem.com This transformation is catalyzed by enzymes with 15-lipoxygenase (15-LO) activity, such as 15-LO-1. wikipedia.orgmedchemexpress.comcaymanchem.com This enzyme abstracts a hydrogen atom and facilitates the formation of an epoxide ring between carbons 14 and 15 of the eicosanoid backbone. windows.net The resulting molecule, 14,15-LTA4, is a highly unstable epoxide, analogous to the 5,6-epoxide leukotriene A4 (LTA4) formed by 5-lipoxygenase. wikipedia.org This unstable intermediate serves as a branching point for the synthesis of other bioactive lipids. bio-rad.com

Subsequent Formation of Eoxins (e.g., Eoxin A4, Eoxin C4)

Following its formation, 14,15-LTA4, which is also designated as Eoxin A4 (EXA4), can be further metabolized to a series of compounds known as eoxins. wikipedia.orgwikipedia.org The biosynthesis of eoxins from EXA4 mirrors the pathway for the conversion of LTA4 to other leukotrienes. wikipedia.org

Specifically, Eoxin C4 (EXC4) is formed through the conjugation of glutathione to EXA4, a reaction catalyzed by leukotriene C4 synthase. wikipedia.orgpnas.org Eoxins are implicated in inflammatory processes and have been identified in human eosinophils and mast cells. wikipedia.orgpnas.org The pathway can continue with the sequential cleavage of amino acids from the glutathione moiety to form Eoxin D4 (EXD4) and Eoxin E4 (EXE4). wikipedia.org

Transcellular Biosynthesis of Specialized Pro-Resolving Mediators

15(S)-HpETE is a pivotal precursor in the transcellular biosynthesis of lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. mdpi.comcaymanchem.com This process typically involves the interaction between two different cell types.

Lipoxin Formation via 5-Lipoxygenase Interaction (e.g., Lipoxin A4, Lipoxin B4)

The formation of lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), from 15(S)-HpETE requires the action of a second lipoxygenase, typically 5-lipoxygenase (5-LO). mdpi.comscispace.commdpi.com In one major pathway, 15(S)-HpETE produced by cells rich in 15-LO, like epithelial cells or eosinophils, is transferred to leukocytes, such as neutrophils. caymanchem.comsemanticscholar.orgersnet.org Within the leukocyte, 5-LO metabolizes 15(S)-HpETE to a 5(S),6(S),15(S)-epoxytetraene intermediate. scispace.commdpi.com This unstable epoxide is then enzymatically hydrolyzed to form both LXA4 and LXB4. scispace.commdpi.com This transcellular route highlights the coordinated metabolic activity between different cell populations to generate potent anti-inflammatory signals. semanticscholar.org

Generation of Reactive Lipid Aldehydes (e.g., 4-Hydroxynonenal, 4-Hydroxydodecadeinal)

Under conditions of oxidative stress, 15(S)-HpETE can undergo non-enzymatic decomposition to form reactive lipid aldehydes. researchgate.netphysiology.org These aldehydes are highly reactive and can modify proteins, nucleic acids, and other cellular macromolecules, contributing to cellular dysfunction and cytotoxicity.

One of the major aldehyde products derived from the peroxidation of 15(S)-HpETE is 4-hydroxy-2(E)-nonenal (4-HNE). researchgate.netphysiology.orgnih.gov The formation of 4-HNE involves a series of radical-induced reactions that lead to the cleavage of the carbon chain of the fatty acid. researchgate.net In contrast, 4-hydroxydodecadienal (4-HDDE) is generated from the 12-lipoxygenase product, 12-HpETE, illustrating the specificity of the precursor in determining the resulting aldehyde. researchgate.netnih.gov

Homolytic Decomposition to DNA-Reactive Electrophiles

The decomposition of 15(S)-HpETE can also lead to the formation of DNA-reactive electrophiles. hmdb.canih.gov Through a process of homolytic decomposition, 15(S)-HpETE can generate bifunctional electrophiles like 4-oxo-2(E)-nonenal. hmdb.canih.govaacrjournals.org These electrophiles are capable of reacting with DNA bases to form adducts, such as heptanone-etheno-2'-deoxyguanosine. hmdb.canih.gov The formation of such DNA adducts represents a potential mechanism of genotoxicity and carcinogenesis associated with oxidative stress and lipid peroxidation. nih.govaacrjournals.orgnih.gov

Intracellular Esterification into Membrane Phospholipids (B1166683)

In addition to its conversion into various signaling molecules, 15(S)-HpETE can be incorporated into cellular membranes through esterification into phospholipids. wikipedia.org This process involves the acylation of 15(S)-HpETE into the sn-2 position of membrane phospholipids, particularly phosphatidylinositol and phosphatidylethanolamine. wikipedia.org This incorporation can alter the physical properties of the cell membrane and may serve as a storage pool for this bioactive lipid. ahajournals.orgnih.gov The esterified hydroperoxide can be subsequently released by phospholipases to participate in signaling pathways.

Table 1: Key Enzymes and Products in the Metabolism of 15(S)-HpETE

Metabolic PathwayKey Enzyme(s)Primary Product(s)
Leukotriene/Eoxin Pathway
Conversion to 14,15-LTA415-Lipoxygenase (15-LO)14,15-Leukotriene A4 (14,15-LTA4) / Eoxin A4 (EXA4)
Eoxin FormationLeukotriene C4 SynthaseEoxin C4 (EXC4)
Lipoxin Biosynthesis (Transcellular)
Lipoxin Formation5-Lipoxygenase (5-LO)Lipoxin A4 (LXA4), Lipoxin B4 (LXB4)
Reactive Aldehyde Generation
DecompositionNon-enzymatic4-Hydroxynonenal (4-HNE)
DNA Adduct Formation
Homolytic DecompositionNon-enzymatic4-oxo-2(E)-nonenal
Membrane Incorporation
EsterificationAcyltransferasesPhospholipid-esterified 15(S)-HpETE

Mediated Decomposition by Antioxidants (e.g., Vitamin C)

The metabolic fate of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is not solely confined to enzymatic reduction or rearrangement. Antioxidants, particularly ascorbic acid (Vitamin C), play a significant role in its decomposition, leading to the formation of various reactive molecules. This non-enzymatic pathway represents a critical intersection between lipid peroxidation and cellular redox status, yielding products with significant biological implications.

The interaction between 15(S)-HpETE and Vitamin C initiates a process of homolytic decomposition. nih.govnih.gov This reaction can lead to the formation of highly reactive α,β-unsaturated aldehydes. nih.gov Research using rat intestinal epithelial cells (RIES cells), which express the cyclooxygenase-2 (COX-2) gene, has shown that 15(S)-HpETE undergoes decomposition to form the DNA-reactive bifunctional electrophile 4-oxo-2(E)-nonenal (ONE). nih.govebi.ac.uk The presence of Vitamin C was observed to cause a dose-dependent increase in the levels of DNA adducts derived from this process, suggesting that Vitamin C facilitates the formation of 4-oxo-2(E)-nonenal from the lipid hydroperoxide. nih.govebi.ac.uk

Detailed investigations using liquid chromatography/mass spectrometry (LC/MS) have elucidated the specific array of bifunctional electrophiles generated during the Vitamin C-mediated decomposition of 15(S)-HpETE. nih.gov These studies confirmed the formation of multiple reactive aldehydes. When 15(S)-HpETE is treated with Vitamin C, at least five distinct bifunctional electrophiles are produced. nih.gov The major product formed in this reaction is trans-4,5-epoxy-2(E)-decenal (t-EDE). nih.gov

The decomposition of 15(S)-HpETE is not limited to Vitamin C. The glutathione redox cycle is also pivotal in metabolizing this lipid hydroperoxide. The enzyme glutathione peroxidase can reduce 15(S)-HpETE to its corresponding stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). nih.gov Studies on endothelial cells have demonstrated that intracellular reduced glutathione (GSH) is crucial for protecting against cell injury induced by 15(S)-HpETE. nih.gov Modulating intracellular GSH levels directly impacts the cytotoxicity of 15(S)-HpETE and its conversion to 15(S)-HETE. nih.gov Interestingly, exposure to 15(S)-HpETE can decrease the activity of glutathione peroxidase, suggesting a complex interplay in the cellular management of this hydroperoxide. nih.gov

Table 1: Bifunctional Electrophiles from Vitamin C-Mediated 15(S)-HpETE Decomposition nih.gov

Compound NameAbbreviation
trans-4,5-epoxy-2(E)-decenalt-EDE
cis-4,5-epoxy-2(E)-decenalc-EDE
4-oxo-2(E)-nonenalONE
4-hydroxy-2(E)-nonenalHNE
4-hydroperoxy-2(E)-nonenalHPNE

Molecular Mechanisms of 15 S Hpete Cellular Action

Receptor-Mediated Signaling

15(S)-HpETE can directly bind to and activate specific cellular receptors, thereby initiating downstream signaling cascades that alter cell function. This activity has been observed for both G protein-coupled receptors on the cell surface and nuclear receptors that modulate gene expression.

15(S)-HpETE, along with its reduced form 15(S)-HETE, has been identified as a ligand for the Leukotriene B4 Receptor 2 (BLT2), a low-affinity G protein-coupled receptor. wikipedia.orgresearchgate.net Unlike the high-affinity LTB4 receptor (BLT1), which is primarily expressed on leukocytes, BLT2 has a broader expression pattern and a wider range of ligands, including various hydroxyeicosanoids. researchgate.net7tmantibodies.com

Research has demonstrated that 15(S)-HpETE can compete with leukotriene B4 (LTB4) for binding to BLT2. researchgate.net This interaction is significant as BLT2 activation is linked to several cellular responses. For instance, signaling through BLT2 can lead to calcium mobilization and chemotaxis. researchgate.net The activation of BLT2 by 15(S)-HpETE and its derivatives may mediate growth-promoting and anti-apoptotic activities in various cell types, including cancer cells. wikipedia.org It is considered a low-affinity receptor for several pro-inflammatory metabolites, including 12(S)-HETE and 15(S)-HETE, in addition to LTB4. nih.gov

Table 1: Ligand Specificity of Leukotriene B4 Receptors

Receptor Affinity for LTB4 Other Identified Ligands Reference
BLT1 High Primarily LTB4 researchgate.net
BLT2 Low 12(S)-HETE, 12(S)-HpETE, 15(S)-HETE researchgate.netguidetopharmacology.org

In addition to cell surface receptors, 15(S)-HpETE can directly interact with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). wikipedia.orgwikipedia.org PPARs are transcription factors that, upon activation by a ligand, regulate the expression of target genes involved in a multitude of cellular processes, including inflammation and metabolism. nih.gov

Both 15(S)-HpETE and 15(S)-HETE have been shown to bind to and activate PPARγ. wikipedia.orgwikipedia.org This activation is thought to contribute to some of the observed biological effects of these lipids, such as the inhibition of cancer cell growth. wikipedia.org For example, the activation of PPARγ by 15(S)-HETE has been linked to the inhibition of cell proliferation in various human cancer cell lines. wikipedia.org Furthermore, studies have shown that 12/15-LOX metabolites of arachidonic acid, including 15(S)-HETE, can enhance ischemia-induced PPARγ expression and activity, suggesting a role in neuroprotection through the inhibition of inflammatory responses. nih.gov

Table 2: Effects of 15(S)-HETE on PPARγ Activity and Cellular Response

Cell/Tissue Type Effect on PPARγ Consequent Cellular Effect Reference
Ischemic Brain Increased expression and nuclear translocation Inhibition of pro-inflammatory factors (NF-κB, iNOS, COX-2) nih.gov
Primary Cortical Neurons Increased transcriptional activity Neuroprotection nih.gov
Human Prostate Cancer Cells Activation Inhibition of cell growth wikipedia.org
Human Lung Adenocarcinoma Cells Activation Inhibition of cell growth wikipedia.org
Human Colorectal Cancer Cells Activation Inhibition of cell growth wikipedia.org

Enzyme Modulation and Inactivation

15(S)-HpETE exerts significant influence over cellular function by directly modulating the activity of various enzymes. Its effects range from potent inhibition and irreversible inactivation to the enhancement of specific enzyme functions.

15(S)-HpETE is a known inhibitor of prostacyclin synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into prostacyclin (PGI2). caymanchem.comglpbio.com Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. The inhibitory effect of 15(S)-HpETE on prostacyclin synthesis has been observed in various experimental systems, including porcine aortic microsomes and bovine endothelial cells. medchemexpress.comcaymanchem.com

Studies have shown that increased production of 15-HPETE, particularly under conditions of oxidant stress like selenium deficiency, leads to a decrease in prostacyclin synthase activity. nih.gov This inhibition of PGI2 production by 15-HPETE appears to be a direct effect on the enzyme's activity rather than an alteration of its expression. nih.gov While this inhibition is a significant biochemical event, some research suggests that the resulting reduction in PGI2 may not be the primary cause of cellular injury induced by 15-HPETE in endothelial cells. nih.gov

A unique and potent interaction occurs between 15(S)-HpETE and the leukocyte-type 12-lipoxygenase (12-LO). 15(S)-HpETE acts as a substrate for this enzyme, which converts it to 14,15-leukotriene A4. nih.gov However, this catalytic process leads to the rapid and irreversible inactivation of the enzyme. caymanchem.comnih.gov This phenomenon is termed "suicide inactivation" because the enzyme essentially facilitates its own destruction.

The mechanism involves the covalent binding of the 15-HPETE derivative to the enzyme in a nearly equimolar amount, leading to its inactivation within minutes. nih.gov This specific and rapid inactivation is unique to the leukocyte-type 12-LO and is not observed with the platelet-type isozyme. nih.gov This suggests a highly specific molecular interaction that could serve as a regulatory feedback mechanism.

In contrast to its inhibitory roles, 15(S)-HpETE can also enhance the activity of certain enzymes. Notably, it has been shown to increase the activity of both lipoxygenase and Na+,K+-ATPase in brain microvessels. hmdb.ca This effect is particularly relevant in the context of cerebral ischemia, where an increase in lipoxygenase activity and HETE levels is observed. nih.gov The enhancement of Na+,K+-ATPase activity by 15-HPETE is thought to be mediated through the lipoxygenase pathway and may play a significant role in the development of ischemic brain edema. hmdb.canih.gov

Signal Transduction Pathway Perturbation

15(S)-HpETE actively influences several key signaling pathways that govern cell survival, growth, and response to external stimuli. Its effects are mediated through the modulation of various kinases, phosphatases, and transcription factors.

Research indicates that 15(S)-HpETE can exert an inhibitory effect on the Protein Kinase B (Akt) signaling pathway, which is a central regulator of cell survival and angiogenesis. nih.gov In studies involving adipose endothelial cells, treatment with 15(S)-HpETE led to a significant decrease in the total levels of Akt. nih.govresearchgate.net Further analysis confirmed that the compound not only reduced the production of the Akt protein but also inhibited its activation, as evidenced by a significant decrease in the levels of phosphorylated Akt (phospho-Akt) in the stromovascular fraction of adipose tissue. nih.govresearchgate.net This down-regulation of Akt signaling is a potential mechanism contributing to the anti-angiogenic and apoptotic effects of 15(S)-HpETE observed in certain cellular contexts. nih.govresearchgate.net

Table 1: Effect of 15(S)-HpETE on Akt Signaling in Adipose Endothelial Cells

Cellular Component Parameter Measured Observed Effect Reference
Adipose Endothelial Cells Total Akt Level ~75% decrease compared to control nih.govresearchgate.net
Adipose Endothelial Cells Akt Production Decreased nih.govresearchgate.net

15(S)-HpETE is a potent modulator of Protein Tyrosine Phosphatases (PTPs), a family of enzymes that act as key negative regulators of receptor tyrosine kinase (RTK) signaling. nih.govresearchgate.net The catalytic activity of PTPs depends on a highly reactive cysteine residue at their active site, which is susceptible to reversible oxidation. nih.govhubrecht.eu 15(S)-HpETE has been identified as a powerful inducer of this inhibitory oxidation. nih.govresearchgate.net

In vitro studies have demonstrated that 15(S)-HpETE causes prominent, dose-dependent oxidation of several PTPs, including SHP-1, PTP-H1, and TC-PTP. nih.govresearchgate.net Notably, these effects occur at nanomolar concentrations, whereas micromolar concentrations of hydrogen peroxide (H₂O₂) are needed to achieve similar levels of oxidation, highlighting the high efficacy of the lipid peroxide. nih.govresearchgate.net The lipid phosphatase PTEN, a member of the PTP superfamily, is also a target of 15(S)-HpETE-induced oxidation. nih.gov By oxidizing and inactivating PTPs, 15(S)-HpETE can disrupt the normal control of RTK signaling, leading to increased phosphorylation of receptors like the PDGF β-receptor and enhanced downstream signaling events. nih.govnih.gov This establishes lipid peroxides as previously unrecognized regulators of PTPs and, consequently, of RTK-mediated cellular processes. researchgate.net

Table 2: In Vitro Oxidation of Protein Tyrosine Phosphatases by 15(S)-HpETE

PTP Target Oxidizing Agent Effective Concentration Range Key Finding Reference
SHP-1 15(S)-HpETE Nanomolar Induces prominent, dose-dependent oxidation nih.govresearchgate.net
PTP-H1 15(S)-HpETE Nanomolar Induces prominent, dose-dependent oxidation nih.govresearchgate.net
TC-PTP 15(S)-HpETE Nanomolar Induces prominent, dose-dependent oxidation nih.govresearchgate.net
PTEN 15(S)-HpETE Not specified Results in oxidation of recombinant PTEN nih.gov

The interaction between 15(S)-HpETE and Protein Kinase C (PKC) appears to be context-dependent. Some studies suggest an activating role, particularly in immune cell function. For instance, 15(S)-HpETE is implicated in stimulating PKC as part of the mechanism for monocyte binding in the vasculature. nih.gov Additionally, the ability of 15(S)-HpETE to induce the transmigration of monocytes across endothelial layers was found to be reduced by PKC inhibitors, implying that PKC activation is a downstream event in this process. cloudfront.net

Conversely, other research has shown an inhibitory effect. In one study, 15-HPETE was found to inhibit the translocation of PKC induced by the agonist phorbol (B1677699) 12-myristate 13-acetate (PMA) in endothelial cells. ahajournals.org This suggests that while 15(S)-HpETE may not directly activate all PKC isoforms, it can modulate their activity and participate in signaling cascades where PKC is a critical component.

15(S)-HpETE is known to mediate the induction of several immediate-early genes and transcription factors that play pivotal roles in cell proliferation, differentiation, and apoptosis. medchemexpress.commedchemexpress.com Specifically, it has been shown to induce the expression of the proto-oncogenes c-fos and c-jun. medchemexpress.commedchemexpress.com These two proteins are primary components of the Activator Protein-1 (AP-1) transcription factor. wikipedia.org By inducing its components, 15(S)-HpETE leads to the activation of AP-1, which then binds to specific DNA sequences to regulate the expression of target genes involved in various cellular processes. medchemexpress.commedchemexpress.comactivemotif.com

Table 3: Transcription Factors Induced by 15(S)-HpETE

Transcription Factor/Gene Role Effect of 15(S)-HpETE Reference
c-fos Component of AP-1 Induction of expression medchemexpress.commedchemexpress.com
c-jun Component of AP-1 Induction of expression medchemexpress.commedchemexpress.com

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis

15(S)-HpETE is intrinsically linked to the cellular redox state, both as a product of oxidative processes and as an inducer of further reactive oxygen species (ROS) generation. hmdb.ca

15(S)-HpETE can directly contribute to increased cellular ROS levels. Unstable byproducts generated during the hydroperoxidation of arachidonic acid by lipoxygenase enzymes can themselves function as reactive oxygen species. semanticscholar.org Furthermore, 15(S)-HpETE has been shown to induce apoptosis in chronic myelogenous leukemia (K-562) cells through a mechanism that involves the generation of ROS. researchgate.netnih.gov Studies using inhibitors revealed that this ROS production is mediated by NADPH oxidase. researchgate.netnih.gov This enzyme-mediated generation of ROS is a key step that leads to the activation of caspases and the subsequent execution of the apoptotic program. researchgate.netnih.gov The compound's ability to induce membrane lipid peroxidation is another mechanism through which it can generate free radicals, thereby altering the cellular redox balance. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
15(S)-Hydroperoxyeicosatetraenoic acid 15(S)-HpETE
15(S)-Hydroxyeicosatetraenoic acid 15(S)-HETE
Protein Kinase B Akt
Protein Tyrosine Phosphatase PTP
Receptor Tyrosine Kinase RTK
Hydrogen Peroxide H₂O₂
Phosphatase and tensin homolog PTEN
Platelet-derived growth factor PDGF
Protein Kinase C PKC
Phorbol 12-myristate 13-acetate PMA
Activator Protein-1 AP-1
Reactive Oxygen Species ROS
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidase NADPH oxidase

NADPH Oxidase-Mediated ROS Production

The cellular actions of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) are closely linked to the generation of reactive oxygen species (ROS), a process significantly mediated by NADPH oxidase (NOX). semanticscholar.orgnih.gov Studies have demonstrated that 15(S)-HpETE stimulates the production of ROS, which in turn plays a crucial role in initiating signaling cascades that lead to programmed cell death, or apoptosis. nih.govnih.gov In various cell types, including leukemia cells, the pro-apoptotic effects of 15(S)-HpETE are attributed to ROS generation through the activation of NOX. nih.govnih.gov

Research on Jurkat and K-562 leukemia cell lines has shown that exposure to 15(S)-HpETE leads to a significant increase in intracellular ROS levels. nih.govnih.gov The involvement of NADPH oxidase in this process was confirmed through inhibitory studies. The use of diphenylene iodonium (B1229267) (DPI), a known pharmacological inhibitor of NADPH oxidase, markedly reduced the ROS production induced by 15(S)-HpETE. nih.govnih.gov Specifically, pretreatment with DPI was found to inhibit 85% of the ROS production triggered by 15(S)-HpETE in Jurkat cells. nih.gov This evidence strongly suggests that NADPH oxidase is a primary source of the ROS generated in response to 15(S)-HpETE and that this ROS production is a key event in the subsequent activation of apoptotic pathways. nih.govnih.gov

Interaction with Glutathione (B108866) Peroxidases (GPx)

15(S)-HpETE is a hydroperoxy fatty acid that can be enzymatically reduced by glutathione peroxidases (GPx). mdpi.comresearchgate.net This reaction is a critical component of cellular antioxidant defense mechanisms, converting the reactive hydroperoxy group into a more stable hydroxyl group, thereby transforming 15(S)-HpETE into 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). d-nb.inforesearchgate.net The process requires glutathione (GSH) as a cofactor. d-nb.info

Different GPx isoforms exhibit the ability to metabolize 15(S)-HpETE. nih.gov GPx1, in particular, is highly efficient in reducing soluble hydroperoxides like 15(S)-HpETE. nih.gov This enzymatic reduction is not only a detoxification pathway but also a regulatory step, as both 15(S)-HpETE and its reduced product, 15(S)-HETE, have distinct biological activities. mdpi.com The balance between the production of 15(S)-HpETE and its reduction by GPx can therefore influence cellular signaling pathways, including those involved in inflammation and cell death. researchgate.net Under conditions of excessive oxidative stress, the capacity of the GPx system can be overwhelmed, leading to an accumulation of 15(S)-HpETE and its subsequent diversion into peroxidation pathways that generate reactive aldehydes. researchgate.netresearchgate.net

Regulation of Cellular Processes

Induction of Apoptosis

15(S)-HpETE is a potent inducer of apoptosis in various cell types, including endothelial and leukemia cells. nih.govnih.govnih.gov Its pro-apoptotic activity is a key aspect of its regulatory role in cellular processes. The induction of apoptosis by 15(S)-HpETE is characterized by hallmark features of programmed cell death, such as internucleosomal DNA fragmentation, chromatin condensation, and the activation of caspase cascades. nih.govnih.gov Studies have shown that 15(S)-HpETE can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Mitochondrial Pathway Involvement (Caspase-9 Activation, Cytochrome c Release)

The intrinsic pathway of apoptosis is significantly engaged by 15(S)-HpETE. A key event in this pathway is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The released cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase of the mitochondrial pathway, caspase-9. nih.gov Research in bovine aortic endothelial cells and leukemia cell lines has confirmed that 15(S)-HpETE treatment results in both cytochrome c release and subsequent caspase-9 activation. nih.govnih.govnih.gov The activation of caspase-9 is a critical step, as it subsequently activates downstream executioner caspases, such as caspase-3, leading to the final stages of apoptosis. nih.gov The dependence of 15(S)-HpETE-induced apoptosis on this caspase was demonstrated in a study where a specific caspase-9 inhibitor completely blocked the chromatin condensation caused by 15(S)-HpETE. nih.gov

Extrinsic Pathway Involvement (Fas-Mediated Death Pathway Activation)

In addition to the mitochondrial pathway, 15(S)-HpETE activates the extrinsic pathway of apoptosis. nih.gov This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. creative-diagnostics.comsinobiological.com Studies on Jurkat T-cell leukemia cells revealed that 15(S)-HpETE treatment leads to an increased expression of Fas ligand (FasL) and the Fas-associated death domain (FADD) adapter protein. nih.gov The binding of FasL to its receptor (FasR) triggers the recruitment of FADD, which in turn recruits pro-caspase-8 to form the death-inducing signaling complex (DISC). sinobiological.com This complex facilitates the auto-catalytic activation of caspase-8, the key initiator caspase of the extrinsic pathway. nih.govsinobiological.com The activation of caspase-8 by 15(S)-HpETE has been experimentally observed and is a crucial step that directly links the compound to the Fas-mediated death pathway. nih.gov

Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax, Bid) and Caspase Cascades (Caspase-3, Caspase-8)

The apoptotic signaling induced by 15(S)-HpETE involves the intricate regulation of the Bcl-2 family of proteins, which are central controllers of the mitochondrial pathway. nih.govnih.gov Research has shown that 15(S)-HpETE modulates the expression of both anti-apoptotic and pro-apoptotic members of this family. Specifically, treatment with 15(S)-HpETE has been observed to decrease the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov In some cell types, this is accompanied by an increase in the pro-apoptotic protein Bax, leading to a higher Bax/Bcl-2 ratio, which favors apoptosis. nih.gov

Furthermore, 15(S)-HpETE influences the pro-apoptotic BH3-only protein, Bid. In the context of the extrinsic pathway, activated caspase-8 can cleave Bid into its truncated form, tBid. frontiersin.org This cleavage product then translocates to the mitochondria to promote apoptosis, creating a link between the extrinsic and intrinsic pathways. The cleavage of Bid has been observed in cells treated with 15(S)-HpETE. nih.gov

Ultimately, both the intrinsic and extrinsic pathways converge on the activation of a cascade of executioner caspases. 15(S)-HpETE has been shown to activate the initiator caspases, caspase-9 and caspase-8. nih.govnih.gov These, in turn, activate the primary executioner caspase, caspase-3. nih.govnih.govnih.govnih.gov Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological changes of apoptosis. nih.govnih.gov

Interactive Data Table: Effects of 15(S)-HpETE on Apoptotic Markers

Cell LineApoptotic MarkerObserved EffectReference
Bovine Aortic Endothelial CellsBcl-2Decreased nih.gov
Bovine Aortic Endothelial CellsCaspase-9Activated nih.gov
Bovine Aortic Endothelial CellsCaspase-3Activated nih.gov
Adipose Endothelial CellsBcl-2Decreased nih.gov
Adipose Endothelial CellsBaxNo significant change nih.gov
Adipose Endothelial CellsBax/Bcl-2 RatioIncreased nih.gov
Adipose Endothelial CellsCaspase-3Activated nih.govresearchgate.net
Jurkat (T-cell leukemia)Fas LigandIncreased Expression nih.gov
Jurkat (T-cell leukemia)FADDIncreased Expression nih.gov
Jurkat (T-cell leukemia)Caspase-8Activated nih.gov
Jurkat (T-cell leukemia)BidCleavage nih.gov
Jurkat (T-cell leukemia)Cytochrome cReleased nih.gov
Jurkat (T-cell leukemia)Caspase-3Activated nih.gov
K-562 (Myeloid leukemia)Cytochrome cReleased nih.gov
K-562 (Myeloid leukemia)Caspase-3Activated nih.gov
Poly(ADP-ribose) Polymerase-1 (PARP-1) Cleavage

15(S)-Hydroperoxyeicosatetraenoic acid, or 15(S)-HpETE, has been shown to induce apoptosis in various cell types, a process often marked by the cleavage of Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme crucial for DNA repair and the maintenance of genomic integrity. abcam.com During apoptosis, PARP-1 is cleaved by caspases, particularly caspase-3, which inactivates its DNA repair functions and facilitates cellular disassembly. abcam.com

In studies involving leukemia cell lines, such as the chronic myelogenous leukemia cell line K-562 and the acute lymphoblastic leukemia cell line Jurkat, exposure to 15(S)-HpETE led to the characteristic features of apoptosis, including the cleavage of PARP-1. researchgate.netnih.govnih.gov For instance, K-562 cells treated with 10µM of 15(S)-HpETE showed evidence of PARP-1 cleavage, which occurred downstream of caspase-3 activation. researchgate.netnih.gov Similarly, Jurkat cells exposed to the same concentration of 15(S)-HpETE for 3 hours also exhibited PARP-1 cleavage as part of the apoptotic cascade. nih.gov This cleavage is a key indicator that 15(S)-HpETE can trigger a caspase-dependent apoptotic pathway, ultimately leading to programmed cell death. The cleavage of PARP-1 by caspases is considered a hallmark of apoptosis, signifying a shift from cellular repair to demolition. abcam.compeerj.com

Internucleosomal DNA Fragmentation and Chromatin Condensation

A defining characteristic of apoptosis is the degradation of nuclear DNA into smaller, internucleosomal fragments, along with the condensation of chromatin. pacific.edunih.gov Research has demonstrated that 15(S)-HpETE is a potent inducer of these nuclear apoptotic events in various cell models.

In studies on bovine aortic endothelial cells (BAEC) under conditions of oxidant stress, increased levels of endogenous 15(S)-HpETE were associated with the onset of apoptosis, as evidenced by both internucleosomal DNA fragmentation and chromatin condensation. researchgate.netnih.govebi.ac.uk The direct addition of 15(S)-HpETE to these cells confirmed its role in inducing these apoptotic markers. researchgate.netnih.gov The process was found to be dependent on the activation of caspases, specifically caspase-9 and caspase-3, suggesting the involvement of the mitochondrial (intrinsic) pathway of apoptosis. researchgate.netnih.govebi.ac.uk

Further evidence comes from studies on Jurkat cells, a human T-cell leukemia line. Treatment with 15(S)-HpETE at a concentration of 10 µM for 3 hours resulted in significant DNA fragmentation. nih.gov This effect was part of a broader apoptotic response that also included the activation of the Fas-mediated death pathway. nih.gov These findings collectively indicate that 15(S)-HpETE can trigger key nuclear apoptotic events through caspase-dependent mechanisms. While DNA fragmentation and chromatin condensation are typical features of apoptosis, they may be regulated by separate, though often coordinated, pathways. pacific.edunih.gov

Anti-Proliferative Effects

15(S)-HpETE exhibits significant anti-proliferative effects across a range of cell types, particularly in cancer cells. This inhibitory action on cell growth is often a direct consequence of the induction of apoptosis.

In human leukemia cell lines, 15(S)-HpETE has demonstrated potent and rapid growth inhibition. For the chronic myelogenous leukemia cell line K-562, 15(S)-HpETE showed an IC₅₀ (half-maximal inhibitory concentration) of 10 µM within 3 hours of exposure. researchgate.netnih.gov A similar potent effect was observed in the Jurkat acute lymphoblastic leukemia cell line, which also had an IC₅₀ of 10 µM after 3 hours. nih.gov In contrast, its more stable metabolite, 15(S)-HETE, required higher concentrations and longer exposure times to achieve a similar level of inhibition. researchgate.netnih.govnih.gov

The anti-proliferative activity of 15(S)-HpETE is not limited to leukemia cells. It has also been shown to inhibit the growth of various other cancer cell lines, although the specific mechanisms and potencies can vary. wikipedia.org The underlying mechanism for this anti-proliferative action is closely tied to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades. researchgate.netnih.govnih.gov This contrasts with some other arachidonic acid metabolites, such as 15-oxo-ETE, which also inhibit cell proliferation but may act through different pathways. mdpi.comnih.gov

Table 1: Anti-Proliferative Effects of 15(S)-HpETE on Leukemia Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC₅₀ Value (µM) Exposure Time (hours) Reference
K-562 Chronic Myelogenous Leukemia 10 3 researchgate.netnih.gov
Jurkat Acute Lymphoblastic Leukemia 10 3 nih.gov

Anti-Angiogenic Mechanisms

15(S)-HpETE has been identified as an anti-angiogenic agent, capable of inhibiting the formation of new blood vessels. nih.gov This effect is achieved through several mechanisms, including the induction of apoptosis in endothelial cells, the inhibition of endothelial cell sprouting, and the downregulation of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). peerj.comnih.gov

Studies using adipose tissue explants have shown that 15(S)-HpETE significantly inhibits endothelial sprouting. peerj.com In cultured endothelial cells derived from adipose tissue, it was observed to inhibit the formation of tube-like structures, a key step in angiogenesis. peerj.comnih.gov This inhibition of the angiogenic phenotype is linked to a reduction in the expression of crucial endothelial cell molecules. peerj.com

A primary molecular mechanism for the anti-angiogenic effect of 15(S)-HpETE is the downregulation of VEGF. nih.govahajournals.org In adipose-derived endothelial cells, treatment with 15(S)-HpETE led to a significant decrease in both the production and secretion of VEGF, with levels dropping by approximately 55%. nih.gov This reduction in VEGF was confirmed at both the protein and mRNA levels. nih.govahajournals.org Furthermore, 15(S)-HpETE treatment also decreased the levels of CD31 (PECAM-1), an adhesion molecule essential for endothelial cell-cell interactions during vessel formation. peerj.comnih.gov The anti-angiogenic actions of 15(S)-HpETE are often mediated by inducing apoptosis in endothelial cells, which involves the inhibition of cell survival signaling pathways, such as the one involving the protein Akt. peerj.comnih.gov

Table 2: Effects of 15(S)-HpETE on Angiogenic Factors in Adipose Endothelial Cells This table is interactive. You can sort and filter the data.

Factor Effect of 15(S)-HpETE Treatment Approximate Reduction Mechanism Reference
Endothelial Sprouting Decreased Significant Inhibition Inhibition of Angiogenesis peerj.com
VEGF Production Decreased ~55% Downregulation nih.gov
CD31 Levels Decreased Not Quantified Downregulation peerj.comnih.gov
Akt Signaling Decreased ~75% (Akt protein) Inhibition of Survival Pathway peerj.com

Modulation of Cell Adhesion Molecules

15(S)-HpETE has been shown to modulate the expression of various cell adhesion molecules (CAMs) on the surface of endothelial cells, which plays a crucial role in inflammatory responses and leukocyte trafficking. Specifically, it can inhibit the induced expression of key CAMs involved in the adhesion of leukocytes to the endothelium. nih.govahajournals.org

In studies using human umbilical vein endothelial cells (HUVECs), 15(S)-HpETE was found to significantly inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), E-selectin, and Vascular Cell Adhesion Molecule-1 (VCAM-1) that was induced by tumor necrosis factor-alpha (TNF-α). ahajournals.org The inhibitory potency was noted to be greater for 15(S)-HpETE compared to its reduced form, 15(S)-HETE, and the parent fatty acid, arachidonic acid. ahajournals.org This inhibition occurs at a post-receptor level, as it also affects CAM expression induced by phorbol esters, and is associated with the inhibition of protein kinase C (PKC) translocation. nih.govahajournals.org

This modulation of CAMs points to an anti-inflammatory role for 15(S)-HpETE, as the upregulation of these molecules is a critical step in the recruitment of inflammatory cells to sites of injury or infection. aai.org By decreasing the expression of these adhesion molecules, 15(S)-HpETE can reduce the binding of monocytes and neutrophils to the endothelium. nih.govnih.gov

Effects on Cellular Membrane Integrity

As a lipid hydroperoxide, 15(S)-HpETE can directly impact the integrity of cellular membranes, primarily through processes related to oxidative stress. researchgate.net Studies have shown that it can cause significant injury to endothelial cells, leading to a loss of membrane integrity. nih.govnii.ac.jp

In cultured bovine endothelial cells, 15(S)-HpETE was the only arachidonic acid metabolite among several tested that caused severe, dose-dependent cellular injury leading to cell death. nii.ac.jp This injury was characterized by the complete detachment of cells from each other and the culture surface, followed by lysis. nii.ac.jp This effect was distinct from the damage caused by other oxidants like hydrogen peroxide. nii.ac.jp

Research on cultured rat cardiac cells also demonstrated that 15(S)-HpETE induces a concentration-dependent loss of cardiomyocyte membrane integrity, measured by the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov This effect is attributed to its nature as a reactive oxygen species (ROS), which can initiate lipid peroxidation within the cell membrane, disrupting its structure and function. nih.gov The damage to membrane integrity can also lead to alterations in the cell's electrical properties, such as membrane depolarization. nih.gov

Research Methodologies and Experimental Models in 15 S Hpete Studies

In Vitro Cellular Models

In vitro models, utilizing isolated and cultured cells, provide a controlled environment to study the direct effects of 15(S)-HpETE on specific cell types, minimizing the complex interactions present in a whole organism.

Endothelial Cell Lines

Endothelial cells, which form the inner lining of blood vessels, are a primary focus in 15(S)-HpETE research. Various endothelial cell lines have been employed to understand its vascular effects.

Bovine Aortic Endothelial Cells (BAECs): Studies using BAECs have demonstrated that 15(S)-HpETE can cause severe, dose- and time-dependent cellular injury. nii.ac.jp This injury is distinct from that caused by other peroxides like tert-butylhydroperoxide and hydrogen peroxide. nii.ac.jp Morphologically, exposure to 15(S)-HpETE leads to the detachment of cells from each other and the culture dish, ultimately resulting in cell lysis. nii.ac.jp Furthermore, 15(S)-HpETE has been shown to inhibit the production of prostacyclin, a key regulator of vascular homeostasis, in BAECs. nii.ac.jpnih.gov Oxidative stress induced by selenium deficiency in BAECs leads to increased production of 15-HpETE and subsequent apoptosis, a process that can be mitigated by a specific 15-lipoxygenase inhibitor. researchgate.net In bovine coronary arterial endothelial cells, 15(S)-HpETE specifically inhibits both basal and stimulated prostacyclin (PGI2) release. physiology.org

Human Umbilical Vein Endothelial Cells (HUVECs): Research on HUVECs has revealed the anti-angiogenic properties of 15(S)-HpETE. It has been shown to down-regulate the expression of key angiogenic markers including E-selectin, vascular endothelial growth factor (VEGF), and CD31. researchgate.netnih.gov In contrast to its metabolite, 15(S)-HETE, which promotes the formation of tube-like structures, 15(S)-HpETE exhibits an opposing, anti-angiogenic effect. nih.govpeerj.com Additionally, pretreatment of HUVECs with 15(S)-HpETE reduces their ability to be stimulated by tumor necrosis factor-alpha (TNF-α), thereby inhibiting the adhesion of neutrophils and monocytes. ahajournals.org This inhibitory effect is associated with a decrease in the TNF-α–induced expression of adhesion molecules such as ICAM-1, E-selectin, and VCAM-1. ahajournals.org

Adipose Endothelial Cells: In endothelial cells derived from adipose tissue, 15(S)-HpETE demonstrates a clear anti-angiogenic effect. nih.govnih.gov This is evidenced by a decrease in endothelial sprouting from adipose tissue explants and the inhibition of tube-like structure formation in cultured adipose endothelial cells. nih.govnih.govresearchgate.net Mechanistically, 15(S)-HpETE induces apoptosis in these cells by inhibiting the survival signaling molecule Akt and the anti-apoptotic protein Bcl-2, while activating caspase-3. nih.govnih.gov It also reduces the production of CD31 and VEGF in these cells. nih.govnih.gov

Cell LineKey Findings for 15(S)-HpETEReferences
Bovine Aortic Endothelial Cells (BAECs) Induces severe, dose- and time-dependent cell injury and lysis. nii.ac.jp
Inhibits prostacyclin (PGI2) synthesis. nii.ac.jpnih.govphysiology.org
Increased production under oxidative stress leads to apoptosis. researchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs) Exhibits anti-angiogenic properties by down-regulating E-selectin, VEGF, and CD31. researchgate.netnih.gov
Inhibits TNF-α-induced adhesion of leukocytes by decreasing ICAM-1, E-selectin, and VCAM-1 expression. ahajournals.org
Adipose Endothelial Cells Exerts anti-angiogenic effects by decreasing endothelial sprouting and tube formation. nih.govnih.govresearchgate.net
Induces apoptosis via inhibition of Akt and Bcl-2, and activation of caspase-3. nih.govnih.gov
Reduces the production of CD31 and VEGF. nih.govnih.gov

Leukemia Cell Lines

The impact of 15(S)-HpETE on cancer cells has been investigated using various leukemia cell lines, revealing its pro-apoptotic potential.

Jurkat Cells: In the human T-cell leukemia cell line, Jurkat, 15(S)-HpETE inhibits cell growth with an IC50 value of 10 µM after 3 hours of exposure. nih.govebi.ac.uk This effect is mediated through the activation of the Fas-mediated death pathway, involving both extrinsic and intrinsic apoptotic pathways. nih.gov Key events include increased expression of Fas ligand and FADD, activation of caspase-8 and -3, cleavage of Bid, a decrease in mitochondrial membrane potential, and release of cytochrome c. nih.govebi.ac.uk The generation of reactive oxygen species (ROS) through NADPH oxidase is also implicated in this process. nih.govnih.gov

K-562 Cells: In the chronic myelogenous leukemia cell line K-562, 15(S)-HpETE rapidly inhibits cell growth, showing an IC50 value of 10 µM within 3 hours. nih.govresearchgate.net This growth inhibition is due to the induction of apoptosis, characterized by the release of cytochrome c, activation of caspase-3, and cleavage of PARP-1. nih.govresearchgate.net The underlying mechanism involves the generation of ROS mediated by NADPH oxidase. nih.govnih.gov

Cell LineKey Findings for 15(S)-HpETEReferences
Jurkat Cells Inhibits cell growth (IC50 = 10 µM at 3h). nih.govebi.ac.uk
Activates Fas-mediated apoptosis (extrinsic and intrinsic pathways). nih.govebi.ac.uk
Involves NADPH oxidase-induced ROS generation. nih.govnih.gov
K-562 Cells Rapidly inhibits cell growth (IC50 = 10 µM at 3h). nih.govresearchgate.net
Induces caspase-dependent apoptosis. nih.govresearchgate.net
Mediated by NADPH oxidase-generated ROS. nih.govnih.gov

Macrophage Cell Lines

Macrophages are key cells of the immune system, and studies using macrophage cell lines have helped to understand how 15(S)-HpETE modulates their function. In murine macrophage cell lines transfected to express human 15-lipoxygenase-1, arachidonic acid treatment leads to the production of 15(S)-HpETE, which is subsequently converted to 15(S)-HETE and 15-oxo-ETE. mdpi.comnih.gov Human macrophages and the monocytic cell line Mono Mac 6 treated with 15(S)-HpETE show a significantly inhibited production of TNF-α when stimulated with lipopolysaccharide (LPS). jci.org This effect is more potent than that of arachidonic acid or 15(S)-HETE and involves the depression of TNF mRNA expression. jci.org

Vascular Smooth Muscle Cells

Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls. Research using the A-10 rat aortic smooth muscle cell line has shown that 15(S)-HpETE, as a peroxidation product of arachidonic acid, can induce apoptosis. nih.gov This suggests a role for 15(S)-HpETE in processes involving VSMC death, which can be relevant in vascular pathologies. hmdb.ca

Ex Vivo Tissue Models

Ex vivo models, which utilize tissues maintained outside the body in an artificial environment, offer a bridge between in vitro and in vivo studies.

Rat Aortic Ring Sprouting Assays

The rat aortic ring sprouting assay is a widely used ex vivo model to study angiogenesis. In this assay, rings of rat aorta are cultured in a matrix, and the outgrowth of new microvessels (sprouts) is quantified. Studies using this model have demonstrated that 15(S)-HpETE possesses anti-angiogenic properties, as it does not induce sprouting from the aortic rings, in stark contrast to its metabolite 15(S)-HETE, which is pro-angiogenic. researchgate.netnih.gov This finding further supports the anti-angiogenic role of 15(S)-HpETE observed in endothelial cell cultures.

In Vivo Models for Mechanistic Studies

To investigate the mechanistic link between oxidative stress and 15(S)-HpETE, researchers have employed a unique model based on selenium deficiency in bovine aortic endothelial cells (BAEC). nih.govebi.ac.uk Selenium is a crucial component of glutathione (B108866) peroxidase, an enzyme that detoxifies peroxides. nih.gov A deficiency in selenium leads to increased oxidative stress. nih.govebi.ac.uk

In this model, selenium-deficient (-Se) BAEC were used to evaluate the effects of altered eicosanoid production on endothelial cell apoptosis. nih.govresearchgate.net The results demonstrated that oxidative stress significantly elevated the production of 15(S)-HpETE, the immediate oxygenation product of arachidonic acid via the 15-lipoxygenase pathway. nih.govebi.ac.uk This increased accumulation of 15(S)-HpETE during selenium deficiency was associated with an increased pro-inflammatory phenotype and higher rates of apoptosis in endothelial cells. researchgate.net These findings highlight the role of 15(S)-HpETE as a critical mediator of apoptosis in endothelial cells under conditions of oxidative stress. nih.gov

Biochemical and Molecular Assays

A variety of apoptosis detection assays have been employed to elucidate the pro-apoptotic effects of 15(S)-HpETE on endothelial cells. These assays target different stages and hallmarks of the apoptotic process.

DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear morphology. In adipose endothelial cells treated with 15(S)-HpETE, DAPI staining revealed significant nuclear fragmentation and chromatin condensation, which are characteristic features of apoptosis. researchgate.netpeerj.com

Caspase activation assays are crucial for determining the involvement of the caspase cascade, the central executioners of apoptosis. thermofisher.comresearchgate.net Studies have shown that treatment of adipose endothelial cells with 15(S)-HpETE leads to a significant increase in the activity of caspase-3. researchgate.netnih.govpeerj.com Furthermore, in bovine aortic endothelial cells under oxidative stress, increased exposure to 15(S)-HpETE induced the activation of both caspase-3 and caspase-9, suggesting the involvement of the mitochondrial apoptotic pathway. nih.govebi.ac.uk The use of a caspase-9 inhibitor completely blocked 15(S)-HpETE-induced chromatin condensation, confirming that the apoptosis is caspase-9 dependent. nih.gov

DNA fragmentation , another late-stage hallmark of apoptosis, has also been observed in cells exposed to 15(S)-HpETE. nih.govaxionbiosystems.com This internucleosomal DNA fragmentation provides further evidence of 15(S)-HpETE-induced apoptosis. nih.gov

The table below summarizes the key apoptosis detection assays used in 15(S)-HpETE studies and their principal findings.

AssayTargetCell TypeKey Findings with 15(S)-HpETE Treatment
DAPI Staining Nuclear MorphologyAdipose Endothelial CellsIncreased nuclear fragmentation and chromatin condensation. researchgate.netpeerj.com
Caspase-3 Activation Assay Executioner Caspase ActivityAdipose Endothelial Cells, Bovine Aortic Endothelial CellsSignificant increase in caspase-3 activity. researchgate.netnih.govpeerj.com
Caspase-9 Activation Assay Initiator Caspase ActivityBovine Aortic Endothelial CellsIncreased caspase-9 activity, suggesting mitochondrial pathway involvement. nih.govebi.ac.uk
DNA Fragmentation Assay Internucleosomal DNA CleavageBovine Aortic Endothelial CellsIncreased DNA fragmentation. nih.gov

To understand the molecular mechanisms underlying the biological effects of 15(S)-HpETE, researchers have extensively used Western blot and Enzyme-Linked Immunosorbent Assay (ELISA) to analyze the expression of key genes and proteins.

In studies focusing on apoptosis, the expression of the Bcl-2 family of proteins, which are critical regulators of this process, has been examined. Treatment of adipose endothelial cells with 15(S)-HpETE resulted in a decrease in the levels of the anti-apoptotic protein Bcl-2. researchgate.netnih.govpeerj.com However, no significant change was observed in the levels of the pro-apoptotic protein Bax. researchgate.netpeerj.comresearchgate.net This shift in the Bax/Bcl-2 ratio towards apoptosis is a crucial finding. peerj.com

In the context of angiogenesis, the expression of vascular endothelial growth factor (VEGF) and the platelet endothelial cell adhesion molecule (CD31) has been analyzed. Studies have consistently shown that 15(S)-HpETE treatment leads to a decreased production of both VEGF and CD31 in endothelial cells. researchgate.netnih.govnih.gov This downregulation of key angiogenic markers provides a molecular basis for the observed anti-angiogenic effects of 15(S)-HpETE. researchgate.netnih.gov

The following table details the findings from gene and protein expression analyses in response to 15(S)-HpETE.

Target ProteinAssay Method(s)Cell TypeEffect of 15(S)-HpETE
Bcl-2 ELISA, Western BlotAdipose Endothelial CellsDecreased expression. researchgate.netpeerj.com
Bax ELISA, Western BlotAdipose Endothelial CellsNo significant change in expression. researchgate.netpeerj.comresearchgate.net
VEGF ELISA, Western BlotAdipose Endothelial Cells, HUVECsDecreased production and expression. researchgate.netnih.govnih.gov
CD31 ELISA, Western BlotAdipose Endothelial Cells, HUVECsDecreased production and expression. researchgate.netnih.govnih.gov

The measurement of reactive oxygen species (ROS) is critical for understanding the role of oxidative stress in the cellular effects of 15(S)-HpETE. A widely used method for this is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay, often coupled with flow cytometry for quantitative analysis. nih.govnih.govresearchgate.net

DCFH-DA is a cell-permeable dye that, upon entering the cell, is deacetylated by cellular esterases to the non-fluorescent DCFH. nih.gov In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.govabcam.com The intensity of the fluorescence is proportional to the amount of ROS present in the cell. nih.gov

In studies with the chronic myelogenous leukemia cell line K-562, DCFH-DA analysis via flow cytometry was used to investigate the involvement of ROS in 15(S)-HpETE-induced apoptosis. researchgate.net The results from these studies indicated that exposure to 15(S)-HpETE leads to an increase in ROS levels, and that these ROS mediate the subsequent caspase-dependent apoptosis. researchgate.net This demonstrates a direct link between 15(S)-HpETE, the generation of reactive oxygen species, and the induction of programmed cell death.

Enzyme Activity Assays (e.g., Protein Tyrosine Phosphatase Oxidation Assay)

Protein tyrosine phosphatases (PTPs) are crucial signaling enzymes that are regulated by the reversible oxidation of a cysteine residue in their active site. nih.gov Studies have shown that 15(S)-HpETE can induce the oxidation of PTPs. nih.govresearchgate.net An in vitro PTP oxidation assay has been utilized to demonstrate this effect. nih.govresearchgate.net In this assay, purified, GST-tagged PTPs such as SHP-1, PTP-H1, and TC-PTP are treated with varying concentrations of 15(S)-HpETE. nih.govresearchgate.net The resulting oxidation of the PTPs is then detected, often through antibody-based methods that specifically recognize the oxidized form of the catalytic cysteine. nih.govresearchgate.nethubrecht.eu

Notably, research has revealed that 15(S)-HpETE can cause significant PTP oxidation at nanomolar concentrations, whereas much higher, micromolar concentrations of hydrogen peroxide (H₂O₂) are needed to achieve a similar effect. nih.govresearchgate.net This highlights the potency of lipid hydroperoxides like 15(S)-HpETE in modulating PTP activity. nih.govresearchgate.net Furthermore, studies have investigated the effect of 15(S)-HpETE on the tumor suppressor PTEN, a lipid and protein phosphatase. nih.gov These experiments have shown that 15(S)-HpETE can induce the oxidation of recombinant PTEN, a process that is reversible with the addition of a reducing agent like dithiothreitol (B142953) (DTT). nih.gov

Cell Survival and Proliferation Assays

The impact of 15(S)-HpETE on cell viability and growth is frequently assessed using cell survival and proliferation assays. These assays are critical for understanding the role of 15(S)-HpETE in pathological conditions like cancer and in processes such as angiogenesis.

One common method involves treating cultured cells, such as the human chronic myelogenous leukemia cell line K-562, with 15(S)-HpETE and measuring the inhibition of cell growth. researchgate.net The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, indicating the concentration of 15(S)-HpETE required to inhibit cell growth by 50%. researchgate.net For K-562 cells, the IC₅₀ for 15(S)-HpETE has been reported to be 10 µM. researchgate.net The mechanisms underlying these effects are also investigated, with studies showing that 15(S)-HpETE can induce apoptosis, characterized by the release of cytochrome c, activation of caspase-3, and cleavage of PARP-1. researchgate.net

In the context of angiogenesis, the effect of 15(S)-HpETE on endothelial cells is of particular interest. Studies on adipose endothelial cells have demonstrated that 15(S)-HpETE can inhibit the formation of endothelial sprouts from adipose tissue explants, indicating an anti-angiogenic effect. nih.gov These studies also show that 15(S)-HpETE can decrease the production of key angiogenic factors like CD31 and VEGF. nih.gov The underlying mechanism appears to involve the induction of apoptosis in these endothelial cells, as evidenced by the inhibition of the cell survival signaling molecule Akt, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the activity of caspase-3. nih.gov

Advanced Analytical Techniques

The accurate detection and quantification of the chemically labile and often low-abundance 15(S)-HpETE in complex biological samples necessitate the use of advanced analytical techniques. These methods provide the sensitivity and specificity required to distinguish 15(S)-HpETE from its isomers and other related lipids.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of 15(S)-HpETE. nih.gov Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) chromatography are employed. For instance, after enzymatic synthesis, the crude product containing 15(S)-HpETE can be purified using a combination of thin-layer chromatography and HPLC. A typical HPLC setup for this purpose might involve a Cosmosil 5SL column with a mobile phase of hexane/isopropyl alcohol/acetic acid. The detection of 15(S)-HpETE is often achieved by monitoring its ultraviolet (UV) absorbance at 234 nm, which is characteristic of the conjugated diene structure in the molecule.

Chiral chromatography, a specialized form of HPLC, is essential for separating the enantiomers of hydroperoxyeicosatetraenoic acids, allowing for the specific analysis of the 15(S) isomer. sci-hub.se For example, a Chiralpak IA column can be used to resolve 15(S)-HpETE from its 15(R) counterpart.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique used for the analysis of 15(S)-HpETE and its metabolites. nih.govahajournals.org Due to the thermal instability and low volatility of 15(S)-HpETE, derivatization is typically required before GC/MS analysis. nih.gov This often involves reduction of the hydroperoxy group to a hydroxyl group, followed by esterification and silylation to create a more volatile and thermally stable derivative. While GC/MS has been historically important, the derivatization steps can be tedious. nih.gov

Targeted Chiral Lipidomics Analysis

Targeted chiral lipidomics has emerged as a highly sensitive and specific approach for analyzing eicosanoid enantiomers, including 15(S)-HpETE, in cellular systems. nih.govresearchgate.net This methodology often utilizes liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electron capture atmospheric pressure chemical ionization (ECAPCI). nih.govresearchgate.netspringernature.com This technique allows for the resolution of enantiomeric forms of bioactive lipids, which is crucial for distinguishing between enzymatically generated lipids, such as 15(S)-HpETE produced by 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2), and those arising from non-enzymatic free radical-mediated processes. nih.govnih.gov

In a typical targeted chiral lipidomics workflow, lipids are extracted from biological samples, derivatized (for example, with pentafluorobenzyl bromide), and then analyzed by LC-ECAPCI/MS. acs.org This approach has been successfully used to demonstrate the endogenous formation of 15(S)-HpETE in various cell types. nih.gov The high sensitivity of this method makes it possible to quantify trace amounts of these bioactive lipids. researchgate.net

Analytical TechniqueKey Features for 15(S)-HpETE AnalysisCommon Application
HPLC UV detection at 234 nm, chiral columns for enantiomer separation. Purification and quantification of 15(S)-HpETE from biological or enzymatic reaction mixtures.
GC/MS Requires derivatization, provides structural information. nih.govIdentification of 15(S)-HpETE metabolites. nih.gov
Targeted Chiral Lipidomics (LC-MS) High sensitivity and specificity, separates enantiomers. nih.govresearchgate.netQuantifying endogenous levels of 15(S)-HpETE in cells and tissues to understand its role in specific biological pathways. nih.gov

Computational and Theoretical Approaches

In addition to experimental techniques, computational and theoretical approaches are increasingly being used to study the interactions and functions of 15(S)-HpETE at a molecular level. These methods provide insights that can be difficult to obtain through experimental means alone.

Bioinformatics tools are used to analyze the structure and function of enzymes that produce 15(S)-HpETE, such as 15-lipoxygenases. dergipark.org.tr By comparing the sequences and structures of different lipoxygenases, researchers can gain a better understanding of their substrate specificity and catalytic mechanisms. dergipark.org.tr

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are employed to model the behavior of 15(S)-HpETE and its interactions with proteins. acs.orgresearchgate.net For example, MD simulations can be used to study how 15(S)-HpETE binds to the active site of an enzyme or interacts with a cell membrane. researchgate.netnih.gov QM/MM calculations can provide detailed information about the chemical reactions involving 15(S)-HpETE, such as its conversion to other bioactive lipids. acs.org These computational studies are valuable for generating hypotheses that can then be tested experimentally. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the structural and dynamic properties of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its interactions with biological macromolecules at an atomic level. These simulations provide insights into the conformational changes, binding modes, and reaction mechanisms that are often difficult to capture through experimental methods alone.

Researchers have employed MD simulations to explore the interaction of 15(S)-HpETE with various proteins. For instance, simulations have been used to study the binding of 15(S)-HpETE to the reduced form of human peroxiredoxin 3 (HsPrx3). researchgate.netresearchgate.net In these studies, a dimeric unit of the protein is typically extracted from its crystal structure and subjected to short MD simulations to relax the structure before docking with 15(S)-HpETE. researchgate.net The analysis of these simulations reveals how the aliphatic carbon chain of 15(S)-HpETE accommodates within hydrophobic patches on the protein surface, facilitating the interaction of the peroxide group with reactive cysteine residues. researchgate.net

MD simulations have also been instrumental in understanding the enzymatic synthesis of 15(S)-HpETE. Studies on human 15-lipoxygenase-2 (15-LOX-2) have utilized MD simulations to investigate the binding of the substrate, arachidonic acid (AA), and its conversion to 15(S)-HpETE. kcl.ac.uk These simulations have helped to elucidate the orientation of AA within the enzyme's active site, which is a key determinant of the reaction's regiospecificity. kcl.ac.uk By comparing the dynamics of different enzyme isoforms, such as 15-LOX-1 and 15-LOX-2, researchers have been able to identify subtle conformational differences that explain why 15-LOX-2 exclusively produces 15(S)-HpETE. kcl.ac.uk In some studies, quantum mechanics/molecular mechanics (QM/MM) calculations are combined with MD simulations to model the chemical reaction steps, such as hydrogen abstraction from arachidonic acid, providing a more detailed picture of the catalytic mechanism. kcl.ac.ukacs.org

The technical aspects of these simulations often involve the use of specialized software packages like AMBER, along with specific force fields such as ff14SB for the protein and general AMBER force field (GAFF) for the lipid. acs.org The systems are typically solvated in a water box with periodic boundary conditions to mimic a physiological environment. researchgate.net

Table 1: Examples of Molecular Dynamics Simulation Studies Involving 15(S)-HpETE

System StudiedSimulation Software/Force FieldKey FindingsReference
15(S)-HpETE interaction with Mycobacterium tuberculosis AhpE (MtAhpE)AMBER 16, QM/MMRevealed how the aliphatic chain of 15-HpETE accommodates within a hydrophobic patch, allowing the peroxide group to interact with the reactive thiolate. researchgate.net
Human 5-Lipoxygenase with 5(S)-HpETEAMBER, ff14SB, GAFF2Analyzed the transformation of 5(S)-HpETE into Leukotriene A4, with specific parameters developed for the hydroperoxide. acs.org
Human 15-Lipoxygenase-2 with Arachidonic AcidNot specifiedMD simulations showed a "tail-first" orientation of arachidonic acid is stable, leading to the exclusive production of 15-HpETE. kcl.ac.uk
Oxidation of di-Polyunsaturated Phosphatidylethanolamines by 15-LipoxygenaseNot specifiedMD simulations confirmed that the higher oxidation rate of di-PUFA-PEs is due to a lack of non-productive enzymatic complexes. escholarship.org

Virtual Screening for Inhibitors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. In the context of 15(S)-HpETE, virtual screening has been primarily focused on identifying inhibitors of the enzyme responsible for its synthesis, human 15-lipoxygenase-2 (h15-LOX-2). acs.orgresearchgate.netfigshare.com

One prominent study employed a multi-step virtual screening protocol to find novel h15-LOX-2 inhibitors. acs.orgresearchgate.netfigshare.com The process began with screening a curated version of the ZINC database, which contains millions of commercially available compounds. acs.orgresearchgate.net The screening approach combined both ligand-based and structure-based methods. acs.org This included shape-based matching to find molecules with a similar three-dimensional shape to known inhibitors, followed by filters for two-dimensional structural "dissimilarity" to ensure chemical novelty. acs.orgresearchgate.net Subsequently, molecular docking was used to predict the binding mode and affinity of the candidate compounds to the h15-LOX-2 active site. acs.org

Following the computational filtering, a selection of the most promising compounds was subjected to experimental validation through in vitro enzyme inhibition assays. acs.orgresearchgate.netfigshare.com This approach led to the successful identification of several new h15-LOX-2 inhibitors with inhibitory activities in the micromolar range. acs.orgacs.org For some of these inhibitors, the inhibition constant (Ki) was determined, providing a quantitative measure of their potency. acs.orgresearchgate.netfigshare.com Further analysis of the mechanism of inhibition for some of the identified compounds revealed a mixed-type inhibition pattern. acs.orgresearchgate.netfigshare.com

The identified inhibitors possess drug-like properties and are structurally distinct from previously known h15-LOX-2 inhibitors, highlighting the power of virtual screening to expand the chemical space for therapeutic development. acs.orgresearchgate.netfigshare.com

Table 2: Novel h15-LOX-2 Inhibitors Identified Through Virtual Screening

Compound IDInhibition DataMechanism of InhibitionReference
Compound 10Ki = 16.4 ± 8.1 μMMixed-type acs.orgresearchgate.netfigshare.com
Compound 13Ki = 15.1 ± 7.6 μMMixed-type acs.orgresearchgate.netfigshare.com
Compound 07>50% inhibition at 25.1 μMNot determined acs.org
Compound 11>50% inhibition at 63.1 μMNot determined acs.org

Implications in Biological Systems and Pathophysiological Contexts

Role in Oxidative Stress-Induced Cellular Injury

15(S)-HpETE is intrinsically linked to oxidative stress and can be a potent mediator of cellular injury. researchgate.net During conditions of oxidative stress, such as selenium deficiency, there is a notable increase in the production of 15(S)-HpETE. researchgate.net This accumulation can lead to detrimental effects on cellular integrity. For instance, 15(S)-HpETE is known to induce a loss of membrane integrity in cardiomyocytes. hmdb.ca

Furthermore, this lipid hydroperoxide can decompose into DNA-reactive electrophiles, such as 4-oxo-2(E)-nonenal, which can lead to oxidative DNA damage and double-strand breaks. hmdb.ca The generation of reactive oxygen species (ROS) is a key mechanism through which 15(S)-HpETE and its reduced form, 15(S)-HETE, can trigger cellular damage and apoptosis. wikipedia.org In endothelial cells, elevated levels of 15(S)-HpETE due to oxidant stress are associated with increased rates of apoptosis, a process that can be mitigated by inhibiting the 15-lipoxygenase pathway. researchgate.net This suggests a critical role for 15(S)-HpETE in the pathogenesis of vascular diseases where oxidative stress is a contributing factor. researchgate.net

Modulation of Inflammatory Responses and Lipid Mediator Networks

15(S)-HpETE plays a complex and often contradictory role in the modulation of inflammatory responses, acting as both an anti-inflammatory and a pro-inflammatory agent depending on the cellular context and the specific signaling pathways involved.

Anti-Inflammatory Effects (e.g., Inhibition of Pro-inflammatory Cytokine Production)

Emerging evidence highlights the anti-inflammatory properties of 15(S)-HpETE. It has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor (TNF) in monocytic cell lines by promoting the degradation of its mRNA. aai.org This post-transcriptional regulation represents a unique anti-inflammatory mechanism. aai.org Furthermore, 15(S)-HpETE can down-regulate the expression of cell adhesion molecules such as ICAM-1, E-selectin, and VCAM-1 on endothelial cells, which are crucial for the recruitment of leukocytes to sites of inflammation. clinexprheumatol.orgahajournals.org This inhibitory effect on adhesion molecule expression is more potent than that of its corresponding hydroxy derivative, 15(S)-HETE. ahajournals.org These actions suggest that the generation of 15(S)-HpETE during an inflammatory response could serve as a negative feedback mechanism to dampen excessive inflammation. aai.org

Pro-Inflammatory Pathways and Cell Adhesion

Conversely, 15(S)-HpETE is also implicated in pro-inflammatory pathways. It can affect the expression of cell adhesion molecules involved in the adhesion and accumulation of leukocytes in the vascular endothelium, which are initial events in endothelial cell injury. hmdb.ca Specifically, 15(S)-HpETE is involved in monocyte binding in the vasculature through the stimulation of protein kinase C (PKC) and various cellular adhesion molecules (CAMs). nih.gov This suggests that in certain contexts, 15(S)-HpETE can contribute to the initiation and propagation of inflammatory responses. The dual nature of 15(S)-HpETE's role in inflammation underscores the complexity of lipid mediator networks in regulating immune responses.

Regulation of Angiogenesis

The role of 15(S)-HpETE in angiogenesis, the formation of new blood vessels, is predominantly inhibitory. Studies have demonstrated that 15(S)-HpETE exerts an anti-angiogenic, or angiostatic, effect. peerj.comnih.gov In experimental models, it has been shown to decrease vessel density in the chick chorioallantoic membrane (CAM) assay and inhibit endothelial sprouting from adipose tissue explants. peerj.comnih.gov

At the cellular level, 15(S)-HpETE inhibits key processes in angiogenesis. It has been observed to decrease the production of the endothelial cell adhesion molecule CD31 and Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, in endothelial cells. peerj.comnih.gov The mechanism underlying this anti-angiogenic effect appears to involve the induction of apoptosis in endothelial cells. peerj.com 15(S)-HpETE has been shown to inhibit the cell survival signaling molecule Akt and the anti-apoptotic protein Bcl-2, while activating caspase-3, a key executioner enzyme in apoptosis. peerj.comnih.gov Interestingly, the pro-angiogenic effects of its metabolite, 15(S)-HETE, can be reversed by 15(S)-HpETE, suggesting that the relative balance between these two 15-lipoxygenase products is a critical determinant of the angiogenic outcome. peerj.comnih.gov

Involvement in Cell Fate Decisions (Apoptosis and Proliferation)

15(S)-HpETE is a significant regulator of cell fate, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. hmdb.canih.gov It has been shown to initiate apoptosis in various cell types, including vascular smooth muscle cells and endothelial cells. hmdb.caresearchgate.net The pro-apoptotic effects of 15(S)-HpETE are often mediated by the generation of reactive oxygen species (ROS). wikipedia.orgnih.gov

In the context of cancer, 15(S)-HpETE has demonstrated anti-proliferative and pro-apoptotic activity. For instance, it inhibits the growth of human chronic myelogenous leukemia K-562 cells and acute lymphoblastic leukemia Jurkat cells. wikipedia.orgnih.govresearchgate.net The underlying mechanisms involve the activation of caspase-dependent pathways. nih.govresearchgate.net In Jurkat cells, 15(S)-HpETE was found to activate the Fas-mediated death pathway, involving the upregulation of Fas ligand, activation of caspase-8, and subsequent engagement of the intrinsic mitochondrial pathway. nih.gov This process was linked to NADPH oxidase-induced ROS generation. nih.gov Furthermore, in adipose endothelial cells, 15(S)-HpETE induces apoptosis by inhibiting the pro-survival protein Akt and the anti-apoptotic protein Bcl-2, while increasing the activity of caspase-3. peerj.comnih.govresearchgate.net These findings highlight 15(S)-HpETE as a potential endogenous regulator of cell turnover and a possible target for anti-cancer therapies.

Contributions to Specific Organ/Tissue Homeostasis and Dysfunction

The biological activities of 15(S)-HpETE extend to the regulation of homeostasis and the contribution to dysfunction in specific organs and tissues. In the vascular system, 15(S)-HpETE is implicated in the initial stages of endothelial injury through its effects on leukocyte adhesion. hmdb.ca It can also induce a loss of membrane integrity in cardiomyocytes, suggesting a potential role in cardiovascular pathology. hmdb.ca Furthermore, it enhances the activity of Na+, K+-ATPase in brain microvessels, which may play a role in the development of ischemic brain edema. hmdb.ca

In the context of inflammatory diseases, such as rheumatoid arthritis, the production of 15-LOX metabolites like 15(S)-HpETE is thought to have a down-regulatory effect on the inflammatory process within the joints. clinexprheumatol.org In the lungs, 15(S)-HETE, the reduced product of 15(S)-HpETE, is the predominant LOX metabolite and is believed to play a critical role in regulating the inflammatory response in conditions like cystic fibrosis. mdpi.com The anti-angiogenic properties of 15(S)-HpETE are particularly relevant in adipose tissue, where it can inhibit the vascularization associated with tissue growth. peerj.com This suggests a role for 15(S)-HpETE in modulating adipose tissue mass and function.

Vascular Endothelium

15(S)-HpETE is a lipoxygenase metabolite that plays a significant role in the vascular endothelium, primarily by instigating events associated with endothelial cell injury. hmdb.ca It has been shown to cause severe, dose-dependent, and time-dependent injury to bovine endothelial cells in culture. nii.ac.jp This injurious effect is considered distinct from that of other peroxides like hydrogen peroxide. nii.ac.jp The compound affects the expression of cell adhesion molecules, which are crucial for the adhesion and accumulation of leukocytes in the vascular endothelium—an initial step in endothelial injury. hmdb.ca Furthermore, 15(S)-HpETE and its corresponding 12-lipoxygenase-derived metabolite, 12(S)-HpETE, have been reported to inhibit the activity of prostacyclin synthase, which decreases the levels of the vasodilator prostacyclin. mdpi.comcaymanchem.commedchemexpress.comnih.gov This inhibition of prostacyclin synthesis occurs in both porcine aortic microsomes and bovine endothelial cells. caymanchem.commedchemexpress.com By reducing the bioavailability of nitric oxide, 12/15-lipoxygenase, the enzyme responsible for 15(S)-HpETE production, can also promote vasoconstriction. mdpi.comnih.gov In the context of atherosclerosis, 15(S)-HpETE is involved in the binding of monocytes to the vasculature by stimulating protein kinase C (PKC) and various cellular adhesion molecules. nih.gov

Adipose Tissue

In adipose tissue, 15(S)-HpETE demonstrates notable anti-angiogenic properties. peerj.comresearchgate.netcymitquimica.comresearchgate.netnih.gov Studies have shown that it inhibits the formation of endothelial sprouts from adipose tissue explants. peerj.comnih.gov This angiostatic effect is mediated by inducing apoptosis in adipose endothelial cells. peerj.comnih.gov The molecular mechanism involves the inhibition of the cell survival signaling molecule Akt and the anti-apoptotic protein Bcl-2, coupled with the activation of caspase-3. peerj.comnih.gov Furthermore, treatment with 15(S)-HpETE leads to a decreased production of the endothelial cell adhesion molecule CD31 and Vascular Endothelial Growth Factor (VEGF) in these cells. peerj.comresearchgate.netresearchgate.netnih.gov The reduction in CD31 can result in diminished cell-cell contact and the formation of endothelial tube-like structures. peerj.com The downregulation of VEGF, a key mediator of angiogenesis, is a significant part of how 15(S)-HpETE exerts its anti-angiogenic effect in adipose tissue. peerj.com These findings contrast with the pro-angiogenic effects of its metabolic product, 15(S)-HETE, highlighting the opposing roles these metabolites play in the regulation of angiogenesis, a process critically linked to inflammation in adipose tissue. researchgate.netresearchgate.netnih.gov

FeatureEffect of 15(S)-HpETE in Adipose TissueResearch Finding
Angiogenesis Anti-angiogenic / Angiostatic peerj.comresearchgate.netcymitquimica.comresearchgate.netnih.gov
Endothelial Sprouting Decreased from adipose tissue explants peerj.comnih.gov
Endothelial Cell Apoptosis Induced peerj.comnih.gov
VEGF Production Decreased peerj.comresearchgate.netresearchgate.netnih.gov
CD31 Production Decreased peerj.comresearchgate.netresearchgate.netnih.gov
Akt Signaling Inhibited peerj.comnih.gov
Bcl-2 Levels Inhibited peerj.comnih.gov
Caspase-3 Activated peerj.comnih.gov

Brain Microvasculature

15(S)-HpETE has been shown to influence the activity of key enzymes within brain microvessels. hmdb.ca Specifically, it enhances the activity of lipoxygenase and Na+, K+-ATPase. hmdb.ca The modulation of these enzymes is considered to have a potential role in the development of ischemic brain edema. hmdb.ca Following a regional ischemic insult to the rat brain, an excessive production of lipoxygenase metabolites occurs in the affected hemisphere. ahajournals.org While direct measurements of 15(S)-HpETE were not specified, levels of its stable metabolite, 15-HETE, were found to be significantly increased 72 hours after middle cerebral artery occlusion. ahajournals.org This suggests that the 15-lipoxygenase pathway is activated during cerebral ischemia, leading to an accumulation of its products. ahajournals.org Lipid hydroperoxides like 15-HpETE are potent bioactive substances that can cause marked vasoconstriction and inhibit prostacyclin (PGI2) synthesis, which may have significant effects on cerebral circulation and biomembrane function under pathologic conditions. ahajournals.org

Cardiomyocytes

The effects of 15(S)-HpETE on cardiomyocytes are predominantly detrimental, leading to cellular injury and death. hmdb.ca Research indicates that 15(S)-HpETE induces a concentration-dependent loss of membrane integrity in cultured rat cardiomyocytes. hmdb.canih.gov This damage is characterized by the release of lactate (B86563) dehydrogenase (LDH). nih.gov More recently, 15(S)-HpETE has been identified as a key trigger for cardiomyocyte ferroptosis, a form of iron-dependent programmed cell death, during myocardial ischemia-reperfusion injury. mdpi.comahajournals.org In guinea-pig papillary muscles, superfusion with 15(S)-HpETE caused membrane depolarization and a significant reduction in action potential amplitude and duration. nih.gov These electrical changes were accompanied by a transient positive inotropic effect, a progressive rise in diastolic tension, and the appearance of delayed after-depolarizations and after-contractions. nih.gov Mechanistically, 15(S)-HpETE-induced ferroptosis is linked to mitochondrial damage. ahajournals.org It promotes the ubiquitination-dependent degradation of the transcriptional cofactor Pgc1α, which is essential for mitochondrial function. ahajournals.org The resulting decrease in Pgc1α leads to mitochondrial dysfunction and the morphological changes characteristic of ferroptosis. ahajournals.org

Airway Epithelium

The airway epithelium is a primary site for the production of 15(S)-HpETE. reactome.orgnih.gov The enzyme arachidonate (B1239269) 15-lipoxygenase (ALOX15), which is highly expressed in airway epithelial cells, catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 15(S)-HpETE. reactome.orgjci.org This product is then rapidly reduced to its more stable corresponding alcohol, 15(S)-HETE. jci.orgwikipedia.org The expression of ALOX15 in human airway epithelial cells is driven by the type 2 inflammatory cytokines IL-4 and IL-13. jci.org This pathway is a consistent feature of eosinophil-dominated, or type 2-high, asthma. jci.org The levels of 15-HETE, the downstream product of 15(S)-HpETE, are often used as a marker for 15-lipoxygenase activity and have been found to be elevated in the bronchoalveolar lavage fluid of asthmatic patients. pnas.org The abundance of 15-HETE in human bronchi suggests that the airway epithelium is the major source of this metabolite in the lung, raising the possibility of its involvement in airway inflammation. nih.gov

Mechanistic Linkages to Disease Pathogenesis

Cardiovascular Disease (e.g., Atherosclerosis, Ischemic Events)

15(S)-HpETE is mechanistically linked to the pathogenesis of cardiovascular diseases, including atherosclerosis and ischemic events, through multiple actions. cymitquimica.com Atherosclerosis, a chronic inflammatory disease, involves the retention of lipoproteins in the artery wall and the subsequent recruitment of leukocytes. mdpi.com The 12/15-lipoxygenase pathway, which produces 15(S)-HpETE, has been implicated in this process. nih.gov 15(S)-HpETE and its analogue 12(S)-HpETE contribute to a pro-atherosclerotic environment by inhibiting prostacyclin synthase, thereby reducing levels of the vasodilator and anti-aggregatory agent prostacyclin. mdpi.comnih.gov Furthermore, 12/15-LOX activity can diminish nitric oxide bioavailability, promoting vasoconstriction. mdpi.comnih.govnih.gov 15(S)-HpETE is also directly involved in monocyte binding to the endothelium, a critical step in lesion formation, by stimulating protein kinase C and cellular adhesion molecules. nih.gov It can also dramatically enhance the non-enzymatic oxidation of phospholipids (B1166683) and cholesteryl esters within low-density lipoprotein (LDL), a key event in foam cell formation. nih.gov

In the context of ischemic events, particularly myocardial ischemia-reperfusion (I/R) injury, 15(S)-HpETE plays a critical role. ahajournals.org Recent studies have identified ferroptosis as a predominant form of cell death in the later stages of I/R injury in cardiomyocytes. ahajournals.org The expression of Alox15 and the accumulation of its metabolite, 15(S)-HpETE, are significantly increased in the injured heart tissue. ahajournals.org 15(S)-HpETE has been identified as a direct trigger for this ferroptotic cell death. mdpi.comahajournals.org It induces mitochondrial damage by promoting the degradation of the transcriptional coactivator Pgc1α, which is vital for mitochondrial biogenesis and function. ahajournals.org Elevated levels of 15(S)-HpETE have been associated with increased cardiomyocyte apoptosis during ischemic events, underscoring its involvement in the progression of heart disease.

Pathological ProcessRole of 15(S)-HpETEAssociated Disease
Endothelial Dysfunction Induces injury, inhibits prostacyclin synthesis, promotes vasoconstrictionAtherosclerosis
Inflammation Facilitates monocyte adhesion to endotheliumAtherosclerosis
Lipid Oxidation Accelerates oxidation of lipids in LDLAtherosclerosis
Cardiomyocyte Death Triggers ferroptosis and apoptosis following I/RIschemic Heart Disease
Mitochondrial Damage Promotes degradation of Pgc1α, leading to dysfunctionMyocardial I/R Injury

Implications in Cancer Development and Progression (e.g., Leukemia)

The role of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) in the landscape of cancer is multifaceted, with research pointing towards significant, often inhibitory, effects on cancer cell proliferation and angiogenesis, particularly in leukemia.

Research Findings on Leukemia and Cancer Cell Growth:

Studies have demonstrated that 15(S)-HpETE can inhibit the growth of cultured human chronic myelogenous leukemia K-562 cells. wikipedia.orgresearchgate.netresearchgate.net This inhibitory action is primarily mediated through the induction of apoptosis, or programmed cell death. researchgate.netpeerj.com The mechanism underlying this apoptotic effect is linked to the generation of reactive oxygen species (ROS) and is dependent on caspases, which are key executioner proteins in the apoptotic pathway. wikipedia.orgresearchgate.netpeerj.com

Further investigation into the molecular pathways reveals that 15(S)-HpETE modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. peerj.com Specifically, it has been shown to decrease the levels of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which in turn promotes the activation of caspase-3 and subsequent cell death. peerj.com

However, it is also noted that several bifunctional electrophilic breakdown products of 15(S)-HpETE, such as 4-hydroxy-2(E)-nonenal and 4-oxo-2(E)-nonenal, are considered mutagens in mammalian cells. wikipedia.org This suggests a dual role where, while 15(S)-HpETE itself can be anti-proliferative, its metabolites could potentially contribute to the development or progression of some cancers. wikipedia.org

Anti-Angiogenic Properties:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 15(S)-HpETE has been identified as an inhibitor of angiogenesis. researchgate.netcymitquimica.com Its anti-angiogenic effects are evidenced by its ability to decrease the production of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and the endothelial cell adhesion molecule CD31. researchgate.netpeerj.com By downregulating these molecules, 15(S)-HpETE can inhibit the formation of tube-like structures by endothelial cells, a crucial step in the angiogenic process. peerj.com

Table 1: Effects of 15(S)-HpETE on Cancer Cells

Cell Type/ProcessEffect of 15(S)-HpETEMechanism of Action
Chronic Myelogenous Leukemia (K-562 cells) Inhibition of cell growthInduction of caspase-dependent apoptosis, generation of reactive oxygen species (ROS) wikipedia.orgresearchgate.netpeerj.com
General Cancer Cells Induction of apoptosisModulation of Bcl-2 family proteins (decreased Bcl-2, increased Bax/Bcl-2 ratio) peerj.com
Angiogenesis InhibitionDecreased production of VEGF and CD31, inhibition of endothelial tube formation researchgate.netpeerj.com

Implications in Inflammatory Disorders (e.g., Mastitis, Asthma)

15(S)-HpETE is a key lipid mediator in the 15-lipoxygenase (15-LOX) pathway and plays a significant role in the pathophysiology of various inflammatory disorders, including mastitis and asthma. wikipedia.orgcymitquimica.com

Mastitis:

In the context of bovine mastitis, an inflammatory disease of the mammary gland, 15(S)-HpETE is recognized as a potent reactive oxygen species (ROS). researchgate.net Its production during periods of oxidant stress can lead to oxidative damage to the cells involved in the inflammatory response. researchgate.net This can induce apoptosis in bovine endothelial cells, potentially compromising the integrity of the crucial blood-milk barrier. researchgate.net

Asthma:

In asthma, particularly type 2-high (T2-high) asthma which is often characterized by eosinophilic inflammation, the 15-LOX pathway is notably upregulated. jci.org IL-4 and IL-13, key cytokines in T2-high asthma, induce the expression of the 15-LOX1 enzyme in airway epithelial cells, leading to the production of 15(S)-HpETE from arachidonic acid. jci.org 15(S)-HpETE then serves as a precursor for other biologically active mediators that contribute to the inflammatory cascade. jci.org

Clinical studies have also highlighted a correlation between 15(S)-HpETE levels and disease severity. In patients with asthma-COPD overlap, serum levels of 15(S)-HpETE were found to be negatively correlated with lung function parameters, such as the FEV1/FVC ratio. dovepress.com This suggests that higher levels of this metabolite are associated with poorer lung function in these patients. dovepress.com

Table 2: Role of 15(S)-HpETE in Inflammatory Disorders

DisorderRole of 15(S)-HpETEKey Research Findings
Mastitis Pro-inflammatory, Inducer of Oxidative StressActs as a potent ROS, induces apoptosis in bovine endothelial cells, may disrupt the blood-milk barrier researchgate.net
Asthma Inflammatory MediatorProduction is increased in T2-high asthma via the 15-LOX pathway; serves as a precursor to other inflammatory lipids jci.org
Asthma-COPD Overlap Biomarker of SeveritySerum levels are negatively correlated with lung function (FEV1/FVC ratio) dovepress.com

Implications in Ischemic Brain Edema

Ischemic brain edema is a severe and life-threatening complication of stroke. Evidence suggests that lipoxygenase (LOX) pathway products, including metabolites derived from 15(S)-HpETE, play a significant role in its pathogenesis. hmdb.caahajournals.org

Following a cerebral ischemic event, there is an increased expression of 12/15-lipoxygenase and a subsequent rise in the levels of its metabolites. nih.gov While direct measurements often focus on the more stable downstream product, 15(S)-HETE, its precursor 15(S)-HpETE is the initial product of the enzymatic reaction and a key player in the process. ahajournals.orgnih.gov Studies in rat models of middle cerebral artery occlusion have shown that the levels of 15-HETE are significantly increased in the ischemic brain tissue, particularly as the edema reaches its maximum. ahajournals.org

15(S)-HpETE is a hydroperoxide that can enhance the activity of lipoxygenase and Na+, K+-ATPase in brain microvessels, which may contribute to the development of ischemic brain edema. hmdb.ca Furthermore, recent studies have identified 15(S)-HpETE as a lipid metabolic factor that can be modulated by therapeutic interventions aimed at reducing brain edema following a stroke. researchgate.net For instance, treatment with allicin (B1665233) has been shown to recalibrate levels of 15(S)-HpETE, which is associated with a reduction in cerebral infarct area and brain edema. researchgate.net

Future Directions and Research Challenges

Elucidation of Underexplored Physiological Roles

While 15(S)-HpETE is known to participate in inflammation and vascular processes, its full spectrum of physiological activity is far from completely understood. It is recognized as a precursor to the more stable 15(S)-HETE and other mediators like lipoxins and eoxins, which have hormone-like functions in regulating inflammatory responses. However, the intrinsic activities of 15(S)-HpETE itself warrant deeper investigation.

Key research areas include:

Apoptosis and Cell Proliferation: 15(S)-HpETE can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). In chronic myelogenous leukemia cells, it triggers caspase-dependent apoptosis by activating NADPH oxidase-mediated ROS production. Conversely, some cancer cells may downregulate 15-LO enzymes to evade these apoptosis-inducing actions, suggesting a role for the 15(S)-HpETE pathway in tumor suppression. Further research is needed to clarify its context-dependent roles in different cell types and its potential as a target for anti-cancer therapies.

Angiogenesis: The effects of the 15-LOX pathway on angiogenesis—the formation of new blood vessels—are complex and present a significant area for future research. Studies have shown that 15(S)-HpETE possesses anti-angiogenic properties, in stark contrast to its rapidly formed metabolite, 15(S)-HETE, which is pro-angiogenic. This opposing relationship highlights the critical regulatory control exerted by the enzymes that convert 15(S)-HpETE to 15(S)-HETE and underscores the need to understand the factors governing this metabolic switch in conditions like inflammation and cancer.

Vascular Function: In the vasculature, 15(S)-HpETE is involved in processes such as monocyte binding through the activation of protein kinase C (PKC) and cellular adhesion molecules. Its influence on vascular tone and endothelial cell function, both directly and through its metabolites, remains an area of active investigation.

Development of Targeted Modulators for Specific 15-Lipoxygenases

The enzymes responsible for producing 15(S)-HpETE, primarily 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2) in humans, are attractive therapeutic targets. However, developing specific modulators for these enzymes presents considerable challenges.

A major hurdle is achieving isoform selectivity. Many existing inhibitors are broad-acting antioxidants that lack specificity for a particular LOX enzyme. The development of potent, selective inhibitors is crucial for dissecting the distinct roles of 15-LOX-1 and 15-LOX-2 and for creating targeted therapies with minimal off-target effects.

Furthermore, the concept of enzyme modulation is expanding beyond simple inhibition. Recent research has focused on identifying allosteric modulators —compounds that bind to a site other than the active site to either activate or inhibit the enzyme. For example, boswellic acid has been shown to allosterically activate 15-LOX-1, promoting the production of specialized pro-resolving mediators (SPMs) that help resolve inflammation. This approach offers a novel therapeutic strategy: instead of blocking a pathway, it redirects it toward a beneficial, anti-inflammatory outcome. The discovery of compounds that can allosterically activate or inhibit 15-LOX presents a sophisticated avenue for future drug development.

Modulator TypeTherapeutic GoalMechanism of ActionKey ChallengesExample Compound
Selective InhibitorReduce pro-inflammatory mediatorsBinds to the active site, blocking substrate accessAchieving isoform selectivity (vs. 5-LOX, 12-LOX)Various experimental compounds
Allosteric ActivatorPromote inflammation resolutionBinds to an allosteric site, enhancing enzyme activityIdentifying allosteric sites and activatorsBoswellic Acid
Allosteric InhibitorReduce specific product formationBinds to an allosteric site, reducing enzyme activityUnderstanding complex conformational changesExperimental compounds

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To unravel the complexity of the 15(S)-HpETE pathway, researchers are increasingly turning to multi-omics approaches. This strategy involves integrating data from different molecular levels—such as genomics, lipidomics, proteomics, and metabolomics—to build a comprehensive, systems-level view of biological processes.

The integration of lipidomics (the large-scale study of lipids) with genomics has proven particularly powerful. By combining genome-wide association studies (GWAS) with detailed plasma lipid profiles, researchers can identify genetic variants that influence the levels of specific lipid species. This approach moves beyond simple statistical correlations to uncover novel mechanistic insights and potential therapeutic targets for complex conditions like cardiovascular disease.

The primary challenges in this field are computational and statistical. Handling and integrating large, high-dimensional, and heterogeneous datasets require sophisticated bioinformatics tools and machine learning methods. Developing robust computational models is essential to manage the complexity of multi-omics data and extract meaningful biological insights. Future research will depend on the continued development of these tools to fully leverage the potential of multi-omics in understanding the role of 15(S)-HpETE in health and disease.

Advancements in Analytical and Imaging Techniques for In Situ Quantification

Studying 15(S)-HpETE is analytically challenging due to its inherent instability and low endogenous concentrations. Significant progress has been made in analytical chemistry, particularly in mass spectrometry (MS), to address these challenges.

Current and Future Techniques:

Chiral Chromatography: A critical requirement for analyzing lipoxygenase products is the ability to separate enantiomers (mirror-image isomers). Enzymes like 15-LOX produce specific stereoisomers (the 'S' form), while non-enzymatic autoxidation produces a racemic (mixed) collection of 'R' and 'S' forms. Chiral phase high-performance liquid chromatography (CP-HPLC) is essential to distinguish between these forms, providing insight into the enzymatic versus non-enzymatic origins of the molecule.

Mass Spectrometry: Modern lipidomics relies heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity needed for the quantitative analysis of lipid mediators.

In Situ Imaging: A major frontier in the field is the development of methods for in situ quantification—measuring the molecule directly within living cells and tissues. Current methods typically require extraction, which loses spatial and temporal information. Advanced techniques like mass spectrometry imaging (MSI) are emerging as powerful tools for visualizing the spatial distribution of lipids within tissue sections. Additionally, the design of molecular sensors and fluorescent probes offers a promising strategy for real-time imaging of specific lipids in live cells, which could provide unprecedented insights into the dynamics of 15(S)-HpETE signaling.

Unraveling Complex Lipid Mediator Crosstalk and Regulatory Mechanisms

15(S)-HpETE does not act in isolation. It is a central node in a vast and intricate network of bioactive lipid mediators. Its fate is determined by a complex interplay of various enzymes that can convert it into either pro-inflammatory or anti-inflammatory/pro-resolving molecules.

Key areas of crosstalk include:

The Lipoxin and Eoxin Pathways: 15(S)-HpETE is a key precursor in the biosynthesis of both lipoxins and eoxins. Lipoxins are specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. Their production often involves a "transcellular" process, where 15(S)-HpETE produced by one cell type (e.g., epithelial cells) is converted by a second cell type that expresses 5-lipoxygenase (e.g., a leukocyte). In contrast, 15(S)-HpETE can also be converted to eoxins, which are potent pro-inflammatory mediators. Understanding the regulatory switches that determine whether 15(S)-HpETE enters a pro-resolving or pro-inflammatory pathway is a critical challenge.

Interaction with Other PUFA Metabolites: The 15-LOX enzymes that produce 15(S)-HpETE from arachidonic acid can also act on other polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). This leads to the production of other families of SPMs, including resolvins, protectins, and maresins. The interplay and potential competition between these different substrate pathways add another layer of complexity to the regulation of inflammation.

Future research must focus on mapping these complex interactions and understanding how the balance of this lipid mediator network is maintained in health and disrupted in disease. This will be crucial for developing therapies that can selectively modulate these pathways to promote the resolution of inflammation.

Q & A

Q. What experimental models are most effective for studying the angiostatic effects of 15(S)-HPETE?

Methodological Answer: The chick chorio-allantoic membrane (CAM) assay, rat aortic ring sprouting assays, and human umbilical vein endothelial cells (HUVECs) are foundational models. CAM quantifies in vivo vessel density reduction, aortic rings assess sprouting inhibition via morphometric analysis, and HUVECs evaluate tubular network disruption through CD31/VEGF downregulation measured by ELISA .

Q. What are the standard protocols for detecting 15(S)-HPETE in biological samples?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct quantification with arachidonic acid-d8 as an internal standard. For indirect detection, measure downstream biomarkers (e.g., CD31, VEGF) via ELISA in endothelial cell lysates after 15(S)-HPETE treatment .

Q. How can researchers ensure sample stability during 15(S)-HPETE extraction from lipid-rich tissues?

Methodological Answer: Add antioxidants (e.g., butylated hydroxytoluene) during homogenization to prevent auto-oxidation. Store samples at -80°C under nitrogen gas to minimize degradation. Validate stability using spike-recovery experiments with synthetic 15(S)-HPETE .

Advanced Research Questions

Q. What molecular mechanisms explain the divergent effects of 15(S)-HPETE (angiostatic) and 15(S)-HETE (angiogenic) in inflammation?

Methodological Answer: Conduct siRNA knockdowns of 15-lipoxygenase (15-LOX) isoforms in HUVECs to isolate pathway-specific effects. Use phosphoproteomics to map differential activation of STAT3 (pro-angiogenic) versus ROS/p53 (pro-apoptotic) pathways. Co-culture experiments with macrophages can reveal cytokine cross-talk .

Q. How can researchers resolve contradictions in 15(S)-HPETE’s reported effects across cancer vs. inflammatory angiogenesis models?

Methodological Answer: Implement cross-model validation: Compare outcomes in CAM, adipose tissue explants, and tumor xenografts. Control variables like oxygen tension (hypoxia upregulates 15-LOX metabolites) and quantify tissue-specific 15-LOX isoform expression using qPCR/Western blot .

Q. What experimental designs mitigate confounding effects from 15(S)-HPETE’s rapid metabolic conversion in cell-based assays?

Methodological Answer: Use stable analogs (e.g., 15(S)-HPETE methyl ester) or co-treat with 15-hydroxyprostaglandin dehydrogenase inhibitors. Monitor metabolite levels via LC-MS/MS at multiple timepoints to correlate exposure duration with biological outcomes .

Q. How does 15(S)-HPETE modulate cross-talk between angiogenesis and apoptosis in endothelial cells?

Methodological Answer: Combine transcriptomics (RNA-seq) with functional assays: Measure caspase-3/7 activity (apoptosis) and tube formation (angiogenesis) in HUVECs. Use pathway inhibitors (e.g., Z-VAD-FMK for caspases) to dissect mechanistic hierarchy .

Q. What statistical approaches are optimal for analyzing dose-dependent anti-angiogenic effects of 15(S)-HPETE?

Methodological Answer: Apply nonlinear regression (e.g., sigmoidal dose-response curves) in GraphPad Prism. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report IC₅₀ values with 95% confidence intervals and validate assumptions via residual plots .

Data Analysis & Reporting

Q. How should researchers handle variability in 15(S)-HPETE-induced VEGF suppression across endothelial cell lines?

Methodological Answer: Perform meta-analysis of published datasets (e.g., GEO Profiles) to identify baseline VEGF expression as a covariate. Use mixed-effects models to account for inter-study heterogeneity. Report variability as coefficient of variation (CV) in supplementary tables .

Q. What metrics are critical for validating 15(S)-HPETE’s role in ROS-mediated apoptosis?

Methodological Answer: Quantify mitochondrial ROS with MitoSOX Red fluorescence, paired with JC-1 dye for membrane potential. Confirm causality using ROS scavengers (N-acetylcysteine). Correlate findings with Annexin V/PI flow cytometry and caspase-3 cleavage via Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.